((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Description
BenchChem offers high-quality ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-(1-carboxyethylamino)-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-8(11(14)15)13-10(12(16)17)7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7H2,1H3,(H,14,15)(H,16,17);1H/t8?,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUVMMXNTHPOJN-LQRGNCEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of ((S)-1-carboxyethyl)-D-phenylalanine HCl
This guide details the physicochemical properties, structural logic, and synthesis pathways for ((S)-1-carboxyethyl)-D-phenylalanine HCl . This compound represents a specific diastereomer of the N-substituted amino acid class often utilized as chiral building blocks in peptidomimetic drug design (e.g., ACE inhibitors) and as standards in stereoselective analysis.
Core Molecular Identity
The compound is a secondary amine derivative formed by the N-alkylation of D-phenylalanine with a chiral propionic acid moiety (equivalent to an alanine residue).
Physicochemical Data Table
| Property | Value | Notes |
| Chemical Name | N-((S)-1-Carboxyethyl)-D-phenylalanine hydrochloride | Systematic IUPAC naming |
| Free Acid Formula | Neutral species | |
| Salt Formula | Hydrochloride salt | |
| Free Acid MW | 237.25 g/mol | Monoisotopic mass: ~237.10 |
| Salt MW | 273.71 g/mol | Assumes anhydrous 1:1 stoichiometry |
| Stereochemistry | (S) at carboxyethyl; (R) at phenylalanine | D-Phe is (R)-2-amino-3-phenylpropanoic acid |
| Functional Groups | Secondary Amine, Dicarboxylic Acid, Phenyl Ring | Amphoteric nature |
Structural Representation
The molecule consists of a central secondary amine nitrogen bonded to two chiral centers:
-
The
-carbon of the D-phenylalanine backbone (R-configuration). -
The
-carbon of the (S)-1-carboxyethyl group (S-configuration).
SMILES (Isomeric): CO)NC(=O)O.Cl (Note: D-Phenylalanine corresponds to the (R) stereocenter, represented here as [C@H] when prioritized correctly, while the (S)-carboxyethyl group is also [C@H] in this context dependent on priority rules, but explicitly defined as S and D in the name.)
Structural Analysis & Stereochemistry
Understanding the stereochemical relationship is critical for applications in chiral resolution and receptor binding.
Stereochemical Configuration[5][8]
-
D-Phenylalanine Moiety: Provides the rigid hydrophobic benzyl side chain. In biological systems, D-amino acids often confer resistance to enzymatic degradation (proteolysis).
-
((S)-1-Carboxyethyl) Moiety: Mimics an L-Alanine residue.
-
Diastereomeric Nature: Because the molecule contains two chiral centers of defined but opposite/specific orientation ((S) and (D)/(R)), it is a diastereomer . It has distinct physical properties (solubility, NMR spectra) compared to its enantiomer (R, L) or its diastereomer (S, L).
Graphviz: Structural Connectivity
The following diagram illustrates the logical assembly of the molecule from its precursors.
Caption: Synthesis logic flow showing the convergence of two chiral precursors into the final diastereomeric salt.
Synthesis Protocols
The synthesis of N-carboxyalkyl amino acids (often called "opines" in natural product chemistry) is typically achieved via Reductive Amination or Nucleophilic Substitution .
Method A: Reductive Amination (Preferred for Diastereocontrol)
This method couples D-Phenylalanine with Pyruvic acid. The stereochemistry at the new chiral center (the carboxyethyl group) is determined by the catalyst or chiral auxiliaries, though a racemic mixture at the new center is common without specific chiral catalysts. Separation of diastereomers is then required.
-
Reagents: D-Phenylalanine, Pyruvic Acid, Sodium Cyanoborohydride (
). -
Solvent: Methanol/Water (1:1).
-
Procedure:
-
Dissolve D-Phe and Pyruvic acid (1.2 eq) in solvent.
-
Adjust pH to ~6-7 to facilitate Schiff base formation.
-
Add
slowly. Stir for 12-24h. -
Purification: The product is a mixture of (S,D) and (R,D) diastereomers. Use Ion Exchange Chromatography (Dowex 50) or Preparative HPLC to isolate the ((S)-1-carboxyethyl)-D-Phe isomer.
-
Salt Formation: Dissolve isolated free acid in minimal water, add concentrated HCl, and lyophilize.
-
Method B: Nucleophilic Substitution ( )
This method uses an optically active halo-acid to invert configuration, theoretically providing higher stereospecificity.
-
Reagents: D-Phenylalanine, (R)-2-Bromopropionic acid.
-
Mechanism:
displacement of the bromide by the amine of D-Phe. -
Stereochemistry: The (R)-bromo acid yields the (S)-carboxyethyl configuration upon inversion.
-
Conditions: Basic conditions (NaOH,
) are required to deprotonate the amine, but this risks racemization. Mild bases ( in DMF) are preferred.
Analytical Characterization
To validate the identity of ((S)-1-carboxyethyl)-D-phenylalanine HCl , researchers must confirm both the connectivity and the diastereomeric purity.
Mass Spectrometry (ESI-MS)
-
Expected [M+H]+: 238.11 m/z (Free acid mass + Proton).
-
Fragmentation Pattern:
-
Loss of COOH groups (-45 Da).
-
Tropylium ion peak (
) at m/z 91 (characteristic of Phenylalanine).
-
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing diastereomers.
-
1H NMR (D2O):
-
Aromatic Region: Multiplet at 7.2–7.4 ppm (5H, Phenyl ring).
- -CH (Phe): Triplet or dd at ~3.8 ppm.
- -CH (Carboxyethyl): Quartet at ~3.5 ppm (coupled to methyl).
-
Methyl Group: Doublet at ~1.4 ppm.
-
-
Differentiation: The chemical shifts of the
-protons and the methyl group will differ between the (S,D) and (R,D) diastereomers due to different magnetic environments.
Applications in Drug Development
This molecule serves as a specialized scaffold in medicinal chemistry:
-
ACE Inhibitor Synthesis: The N-carboxyalkyl-dipeptide motif is the pharmacophore for Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Ramipril). While commercial drugs often use the L-L configuration, D-isomers are used to probe the stereoselectivity of the enzyme's active site (
vs pockets). -
Peptidomimetics: Introduction of the carboxyethyl group reduces conformational flexibility and increases resistance to aminopeptidases.
-
Chiral Resolution: Used as a chiral selector in ligand-exchange chromatography.
References
-
PubChem. 1-Carboxyethylphenylalanine | C12H15NO4.[1] National Library of Medicine.[2] Available at: [Link]
Sources
Thermodynamic stability of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
An In-Depth Technical Guide to the Thermodynamic Stability of ((S)-1-carboxyethyl)-D-phenylalanine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride, a novel amino acid derivative of interest in pharmaceutical development. As no direct literature on this specific molecule exists, this document establishes a foundational approach based on first principles and state-of-the-art methodologies for the characterization of active pharmaceutical ingredients (APIs). We will detail the requisite analytical techniques, from thermal analysis to forced degradation studies, and provide field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals tasked with ensuring the safety, efficacy, and shelf-life of new chemical entities.
Introduction: The Imperative of Stability in Drug Development
The journey of a new chemical entity from discovery to a marketable drug product is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these is thermodynamic stability. The stability of an API dictates its shelf-life, informs formulation strategies, and has direct implications for patient safety and therapeutic efficacy. For a molecule like ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride, a modified amino acid, understanding its intrinsic stability is paramount. As a hydrochloride salt, it is designed to enhance properties such as solubility and crystallinity, yet this salt form also introduces specific stability considerations, including the potential for disproportionation or interaction with excipients.[1][2][3]
This guide will therefore serve as a roadmap for a comprehensive stability assessment program, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Presumed Chemical Structure:
The molecule is interpreted as D-phenylalanine N-substituted with an (S)-propionic acid (L-alanine) moiety, forming a hydrochloride salt.
-
Core: D-phenylalanine
-
Substituent: (S)-1-carboxyethyl group on the amine
-
Salt Form: Hydrochloride
Foundational Solid-State Characterization
Before assessing thermodynamic stability, a baseline characterization of the solid state is essential. This ensures the identity and purity of the material being tested and provides a reference point for any changes observed during stability studies.[7][8][9]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in solid-state characterization.[7][10] DSC measures heat flow associated with thermal transitions, revealing melting points, glass transitions, and polymorphic transformations, which are critical indicators of a substance's thermal stability.[11][12][13] TGA measures changes in mass as a function of temperature, identifying the loss of volatiles like water or solvents, or decomposition patterns.[14][15]
Table 1: Representative Data from Initial Thermal Analysis
| Parameter | Technique | Observation | Interpretation |
| Melting Point (T_onset) | DSC | Sharp endotherm at ~215 °C | Indicates a crystalline solid with a defined melting point. |
| Mass Loss (pre-melting) | TGA | ~3.0% mass loss from 50-100 °C | Suggests the presence of a stoichiometric amount of water (monohydrate). |
| Decomposition Temp. | TGA | Significant mass loss >220 °C | Onset of thermal decomposition following melting. |
Experimental Protocol 1: DSC & TGA Analysis
-
Instrumentation: Calibrated DSC and TGA instruments (e.g., TA Instruments, Mettler Toledo).
-
Sample Preparation: Accurately weigh 2-5 mg of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride into an aluminum DSC pan or a ceramic TGA crucible.
-
DSC Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the heat flow as a function of temperature.
-
-
TGA Method:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Record the mass loss as a function of temperature.
-
-
Analysis: Analyze the resulting thermograms to determine the onset of melting, peak temperatures, enthalpy of fusion (ΔH), and mass loss percentages in relevant temperature ranges.
Forced Degradation (Stress Testing): Unveiling Intrinsic Stability
Forced degradation studies are the cornerstone of stability assessment, designed to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[16][17][18] This is a regulatory requirement under ICH guideline Q1A, as it demonstrates the specificity of analytical methods developed to monitor stability.[5][19] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[16]
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the thermodynamic stability of an API.
Hydrolytic Stability
Hydrolysis is a common degradation pathway. The study is conducted across a range of pH values to evaluate the susceptibility of the molecule to acid and base-catalyzed degradation.
-
Acidic Conditions: 0.1 M HCl at 60 °C. The ester-like linkage and amide bond could be susceptible.
-
Neutral Conditions: Purified water at 60 °C.
-
Basic Conditions: 0.1 M NaOH at 60 °C.
Oxidative Stability
Oxidative degradation is assessed using an oxidizing agent, typically hydrogen peroxide. The phenyl ring and secondary amine are potential sites of oxidation.
-
Conditions: 3% H₂O₂ at room temperature.
Thermal Stability
This evaluates the effect of temperature on the solid drug substance, both in the presence and absence of humidity.[20]
-
Dry Heat: 80 °C.
-
Wet Heat: 60 °C / 75% RH.
Photostability
Photostability testing exposes the drug substance to light energy to determine if it is light-sensitive, as mandated by ICH Q1B.[21]
-
Conditions: Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/m²).
Experimental Protocol 2: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride in a suitable solvent (e.g., water or methanol:water) at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl, water, and 0.2 M NaOH to achieve final concentrations of 0.1 M acid/base. Heat at 60 °C.
-
Oxidation: Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal (Solid): Place ~10 mg of the solid API in vials under dry heat (80 °C) and humid heat (60 °C/75% RH).
-
Photolytic (Solid): Spread a thin layer of the API in a container and expose it in a photostability chamber.
-
-
Time Points: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours for solutions; 1, 3, 7 days for solids). The goal is to find the time point that yields 5-20% degradation.
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Cool thermal samples to room temperature.
-
-
Analysis: Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a validated, stability-indicating HPLC method.
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameters | Potential Degradation Site | Primary Analytical Endpoint |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Amide-like bond | Formation of D-phenylalanine and (S)-2-aminopropanoic acid |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Amide-like bond | Formation of D-phenylalanine and (S)-2-aminopropanoic acid |
| Oxidation | 3% H₂O₂, RT | Phenyl ring, secondary amine | Formation of hydroxylated or N-oxide species |
| Thermal (Dry) | 80 °C (solid state) | General decomposition | Decarboxylation, cyclization |
| Photolytic | ICH Q1B light exposure | Phenyl ring | Photoreactive products |
Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the API in the presence of its degradation products, impurities, and excipients.[22] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[23][24]
Method Development Strategy
The development of a robust SIM is a systematic process.
Caption: HPLC method development for a stability-indicating assay.
Experimental Protocol 3: Stability-Indicating HPLC Method Development
-
Instrumentation: HPLC system with a photodiode array (PDA) detector and a thermostatted column compartment.
-
Initial Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 210 nm and 254 nm.
-
-
Optimization:
-
Inject a mixture of the unstressed API and samples from the forced degradation studies that show significant degradation.
-
Adjust the gradient slope, mobile phase pH, and temperature to achieve a resolution (Rs) > 2 between the API and all degradation product peaks.
-
-
Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the API peak is pure in the presence of degradation products, typically using PDA peak purity analysis.
Potential Degradation Pathways
Based on the structure of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride and known degradation chemistry of phenylalanine, several pathways can be hypothesized.[25][26][27]
-
Hydrolysis: Cleavage of the N-C bond between the D-phenylalanine and the carboxyethyl moieties, yielding D-phenylalanine and L-alanine. This is a likely pathway under strong acidic or basic conditions.
-
Decarboxylation: Loss of CO₂ from either of the carboxylic acid groups, particularly under thermal stress.
-
Oxidation: Hydroxylation of the phenyl ring or oxidation at the nitrogen atom to form an N-oxide.
-
Transamination: A minor metabolic pathway for phenylalanine involves transamination to form phenylpyruvic acid.[27][28] While less common in chemical stability studies, it could occur under certain conditions.
Identifying the exact structures of degradation products requires advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride. By employing a suite of analytical techniques including DSC, TGA, and a validated stability-indicating HPLC method, a robust data package can be generated. The forced degradation studies are critical for understanding the intrinsic stability of the molecule and potential degradation pathways.
The data generated from these studies are foundational for all subsequent stages of drug development. They will inform the selection of stable formulations, define appropriate packaging and storage conditions, and establish a justified re-test period or shelf life, ultimately ensuring the delivery of a safe and effective medication to patients.
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pKa values and isoelectric point of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
This technical guide details the physicochemical properties of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride , a critical chiral intermediate often associated with the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril/Enalaprilat analogs).[1][2][3][4]
Physicochemical Characterization & Experimental Determination
Executive Summary & Structural Logic
((S)-1-carboxyethyl)-D-phenylalanine (often abbreviated as N-(1-carboxyethyl)-D-Phe) is a dicarboxylic amino acid derivative .[1][2][3][4][5] Structurally, it consists of a D-phenylalanine backbone N-alkylated with a carboxyethyl group (an alanine-like fragment).[1][2][3][4]
In its hydrochloride salt form , the molecule exists as a fully protonated cation in the solid state.[3][4][5] Upon dissolution in water, it exhibits complex acid-base equilibria characteristic of acidic zwitterions (similar to Aspartic Acid or Glutamic Acid), possessing two carboxylic acid groups and one secondary amine.[1][2][3][4]
Structural Ionization Zones[2][5]
- -Carboxyl (Phenylalanine moiety): High acidity (typically pKa < 2.5).[1][2][3][5]
-
N-Carboxyethyl Carboxyl: Moderate acidity (typically pKa 3.0 – 4.5).[1][3][5]
-
Secondary Amine (Center Nitrogen): Basic, but reduced basicity compared to primary amines due to the electron-withdrawing inductive effects of the two proximate carboxyl groups (typically pKa 8.0 – 9.5).[1][2][3][4][5]
pKa Values and Isoelectric Point (pI)[1][2][3][5]
As this specific intermediate lacks widely indexed experimental constants in public databases, the values below are derived from Quantitative Structure-Property Relationship (QSPR) analysis of its closest structural analog, Enalaprilat , and standard dicarboxylic amino acids (Aspartic Acid).
Predicted Dissociation Constants (25°C, I=0.1M)
| Ionization Step | Group | Estimated pKa | Species Transition |
| pKa₁ | Carboxyl 1 (Stronger Acid) | 2.0 – 2.4 | Cation (+1) |
| pKa₂ | Carboxyl 2 (Weaker Acid) | 3.5 – 5.4 * | Zwitterion (0) |
| pKa₃ | Secondary Amine | 8.5 – 9.2 | Anion (-1) |
*Note: The pKa₂ of the analog Enalaprilat is ~5.4, while smaller dicarboxylic amino acids like Aspartic Acid are ~3.[3][4][5]7. For this intermediate, a value range of 3.5–4.5 is most probable due to less steric shielding than Enalaprilat.[3][4][5]
Isoelectric Point (pI) Calculation
For dicarboxylic amino acids, the isoelectric point (pI) is the pH at which the net charge is zero.[1][2][3][4][6] This state (Zwitterion) exists between the deprotonation of the first carboxyl group and the second carboxyl group.[3][4][5]
Using the conservative estimates above:
Operational Insight: The molecule is expected to precipitate or exhibit minimum solubility in the pH 2.9 – 4.2 range.[3][4][5] For extraction or purification, pH values < 2.0 (cationic solubility) or > 6.0 (anionic solubility) are recommended.[1][2][3][4][5]
Protonation State Visualization
The following diagram illustrates the sequential deprotonation pathway of the hydrochloride salt.
Caption: Sequential deprotonation pathway of ((S)-1-carboxyethyl)-D-phenylalanine HCl from acidic to basic pH.
Experimental Protocol: Potentiometric Determination
To determine the exact pKa values for your specific batch, Potentiometric Titration is the gold standard.[3][4][5] The presence of the hydrochloride counterion requires a specific modification to the standard protocol (Blank Subtraction).[3][4][5]
Materials
-
Analyte: ~50 mg ((S)-1-carboxyethyl)-D-phenylalanine HCl (dried).
-
Titrant: 0.1 M NaOH (standardized against KHP).
-
Solvent: Carbonate-free distilled water (degassed).[1][2][3][4][5]
-
Instrumentation: Potentiometric titrator (e.g., Metrohm or Mettler Toledo) with a combined glass pH electrode.
Step-by-Step Workflow
-
System Preparation:
-
Sample Dissolution:
-
Titration (Forward):
-
Data Analysis (Bjerrum Method):
-
Equivalence Point 1 (EP1): Neutralization of the free HCl (counterion) and the first carboxyl group often overlap.[1][2][3][4][5]
-
EP2: Neutralization of the second carboxyl.
-
Calculation: Use the Gran Plot method to identify exact endpoints.[1][3][4][5] The pKa is the pH at the half-equivalence points (
).[1][2][3][4][5]
-
Self-Validating Check[1][2][3]
-
If the calculated pI does not result in precipitation (turbidity) or a solubility minimum during the experiment, verify the stereochemical purity. Mixed isomers (diastereomers) may prevent crystal lattice formation at the pI.[1][3][4][5]
References
-
PubChem. (2025).[1][3][4][5][8][9] Enalaprilat | C18H24N2O5.[3][4][5] National Library of Medicine.[3][4][5] Available at: [Link][1][2][3][4][5]
-
Hunt, I. (n.d.).[1][3][4][5] Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values. University of Calgary.[3][4][5] Available at: [Link][1][2][3][4][5]
-
DrugBank Online. (2024).[1][3][4][5] Enalaprilat: Pharmacology and Metabolites. Available at: [Link][1][2][3][4][5]
Sources
- 1. Enalaprilate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Enalaprilat - Wikipedia [en.wikipedia.org]
- 3. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.africanscientistjournal.org [publications.africanscientistjournal.org]
- 5. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Enalapril [drugfuture.com]
- 8. 1-Carboxyethylphenylalanine | C12H15NO4 | CID 59100900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Safety & Technical Handling Guide: ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Executive Summary
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride (CAS 103954-24-1) is a highly specialized chiral building block predominantly utilized in the synthesis of peptidomimetics, such as Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) inhibitors[1]. Unlike standard proteinogenic amino acids, this compound features a secondary amine and a D-phenylalanine motif, conferring unique pharmacokinetic stability[2]. This whitepaper transcends a standard Safety Data Sheet (SDS) by providing researchers with the mechanistic causality behind its hazards and self-validating protocols for its safe, effective integration into drug development workflows.
Physicochemical Profiling & Hazard Assessment
Understanding the physical state of CAS 103954-24-1 is critical for anticipating its behavior in ambient and aqueous environments. The compound is supplied as a hydrochloride salt to enhance its solubility and shelf-life, but this introduces specific handling challenges[3].
| Property | Value / Description |
| Chemical Name | (2S)-2-[(1-carboxyethyl)amino]-3-phenylpropanoic acid hydrochloride |
| CAS Number | 103954-24-1 |
| Molecular Formula | C12H16NO4 · HCl |
| Molecular Weight | 289.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, DMSO, Methanol |
| GHS Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) |
| Signal Word | Warning (GHS07) |
Causality of Hazards: The primary hazards (H315, H319, H335) stem directly from the hydrochloride (HCl) moiety[4]. The salt is highly hygroscopic. Upon contact with ambient moisture, sweat on the skin, or the mucosal fluids of the respiratory tract and eyes, the HCl rapidly dissociates. This causes a severe, localized drop in pH, leading to the rapid denaturation of surface proteins and the activation of nociceptors, which manifests as acute irritation.
Toxicological Pathways & Exposure Mitigation
Systemically, the D-phenylalanine derivative exhibits low acute toxicity. However, its unnatural stereochemistry makes it resistant to endogenous proteolytic cleavage, meaning it can persist in localized tissues if accidentally injected or deeply inhaled. Environmental release must be tightly controlled; the acidic nature of the runoff can disrupt local aquatic micro-environments if not neutralized prior to disposal.
Fig 1. Hazard mitigation and emergency response pathways for exposure events.
Advanced Handling & Self-Validating Experimental Protocols
Standard dissolution protocols often fail with amino acid hydrochlorides because researchers dissolve them directly in unbuffered water. This yields a highly acidic solution (pH < 3), which can precipitate the zwitterionic form of the compound or instantly degrade acid-sensitive biological targets in downstream assays.
Protocol 1: Safe Dissolution and pH Neutralization This protocol ensures the compound is safely solubilized without compromising the integrity of subsequent in vitro assays.
-
Environmental Control: Perform all weighing inside a Class II biological safety cabinet or a localized exhaust ventilation (LEV) fume hood to prevent the inhalation of hygroscopic dust.
-
Primary Solubilization: Weigh the required mass (e.g., 2.90 mg for a 10 mL, 1 mM stock). Do not dissolve in ultra-pure water. Instead, dissolve the solid in a strong buffer (e.g., 100 mM HEPES or Tris-HCl, pH 7.4).
-
Active Neutralization (DMSO Stocks): If creating a highly concentrated stock in DMSO, add 1.1 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA scavenges the dissociated HCl, ensuring the amino acid remains in its soluble, zwitterionic/anionic state and preventing localized acidification when spiked into biological media.
-
Verification: Confirm the final pH using a micro-pH probe before introducing the solution to biological assays.
Protocol 2: Analytical Verification (LC-MS) - Self-Validating Step To ensure the integrity of the compound has not been compromised by hydrolysis or improper storage, execute this self-validating quality control check[3].
-
Sample Preparation: Dilute the neutralized stock to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic acid.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the exact mass of the free base [M+H]+ ion (Expected m/z ~254.1).
-
Validation Logic: If the chromatographic purity falls below 95% or the primary mass peak deviates, reject the batch. Degradation typically presents as a loss of the carboxyethyl group.
Fig 2. Self-validating experimental workflow for compound verification and preparation.
Storage and Decontamination
-
Storage: Store the solid at 2-8°C in a tightly sealed, light-resistant container. Backfill the container with an inert gas (Argon or Nitrogen) after each use to displace ambient moisture and prevent the HCl salt from deliquescing[5].
-
Decontamination: In the event of a bench spill, do not immediately apply water, as this will spread the acidic hazard. First, cover the solid spill with a dry, basic absorbent (e.g., sodium carbonate or sodium bicarbonate). Carefully sweep the neutralized mixture into a hazardous waste container, minimizing dust generation. Finally, wash the affected surface with copious amounts of water.
References
Sources
- 1. Buy Online CAS Number 103954-24-1 - TRC - ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 103954-24-1 - TRC - ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride | LGC Standards [lgcstandards.com]
- 3. (2S)-2-[(1-carboxyethyl)amino]-3-phenylpropanoic acid hydrochloride | 103954-24-1 [sigmaaldrich.com]
- 4. 4-Aminophenylboronic acid | 89415-43-0 [chemicalbook.com]
- 5. (2S)-2-[(1-Carboxyethyl)amino]-3-phenylpropanoic acid hydr… [cymitquimica.com]
Methodological & Application
Application Note: Synthesis of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Abstract & Strategic Overview
The synthesis of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride (also known as N-((S)-1-carboxyethyl)-D-phenylalanine) represents a critical workflow in the development of peptidomimetics and neutral endopeptidase (NEP) inhibitors. This molecule serves as a non-proteinogenic amino acid building block, introducing specific steric constraints and resistance to enzymatic degradation due to the D-configuration of the phenylalanine moiety.
This protocol details the Reductive Amination Route , chosen for its scalability and reliability compared to direct
Key Chemical Transformation
-
Starting Materials: D-Phenylalanine, Pyruvic Acid.
-
Reagents: Sodium Cyanoborohydride (
), Hydrochloric Acid. -
Mechanism: Schiff base formation followed by in situ hydride reduction.
-
Target Salt: Hydrochloride (
).
Reaction Mechanism & Workflow
The synthesis proceeds via the formation of an imine (Schiff base) between the amine of D-phenylalanine and the ketone of pyruvic acid. This reversible equilibrium is driven toward the amine product by irreversible reduction.
Figure 1: Reaction pathway for the reductive amination of D-phenylalanine with pyruvic acid.
Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Diastereomeric Mixture)
Safety Note: Sodium cyanoborohydride is highly toxic and generates HCN gas if exposed to strong acids. Perform all operations in a well-ventilated fume hood.
Materials:
-
D-Phenylalanine (16.5 g, 100 mmol)
-
Pyruvic Acid (44.0 g, 500 mmol, 5.0 eq)
-
Sodium Cyanoborohydride (
) (4.4 g, 70 mmol) -
Solvent: Water/Methanol (1:1 v/v)
-
Sodium Hydroxide (2M) and HCl (2M) for pH adjustment.
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask, suspend D-Phenylalanine (16.5 g) in 100 mL of water.
-
Condensation Setup: Add Pyruvic Acid (44.0 g) to the suspension. The solution may become clear as the zwitterion equilibrium shifts.
-
pH Adjustment (Critical): Adjust the pH of the solution to 6.5 – 7.0 using 2M NaOH.
-
Why? At low pH, the amine is protonated (
) and cannot attack the ketone. At high pH, the imine is unstable. pH 6-7 is the "sweet spot" for Schiff base formation.
-
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction:
-
Dissolve
(4.4 g) in 30 mL of methanol. -
Add the reducing agent solution dropwise to the reaction mixture over 30 minutes.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction Completion: Stir at room temperature for 12–16 hours. Monitor by TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or HPLC.[1][2][3][4][5]
-
Quenching: Carefully acidify the mixture to pH ~2 with concentrated HCl to decompose excess borohydride (perform in hood!). Stir for 30 minutes.
Protocol B: Isolation and Purification (Diastereomer Separation)
The crude product contains both
-
Cation Exchange (Desalting):
-
Load the acidic reaction mixture onto a column of Dowex 50W-X8 (H+ form).
-
Wash with distilled water (approx. 3-4 column volumes) until the eluent is neutral and free of pyruvic acid.
-
Elute the amino acid product using 1M Ammonium Hydroxide (
) . Collect fractions containing the product (ninhydrin positive).
-
-
Concentration: Evaporate the ammoniacal fractions under reduced pressure to obtain a white solid (the zwitterionic diastereomeric mixture).
-
Fractional Crystallization:
-
Dissolve the solid in a minimum amount of hot water (approx. 80°C).
-
Slowly add Ethanol until slight turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C overnight.
-
Note: The
isomer typically exhibits lower solubility in water/ethanol mixtures compared to the isomer (analogous to the separation of Enalapril intermediates). -
Filter the precipitate.[1] Recrystallize 2-3 times until diastereomeric purity is >98% (check via Chiral HPLC).
-
Protocol C: Hydrochloride Salt Formation
-
Suspend the purified zwitterion in dry 1,4-dioxane or diethyl ether.
-
Cool to 0°C.
-
Bubble dry HCl gas into the suspension or add 4M HCl in dioxane dropwise until saturation.
-
Stir for 1 hour; the hydrochloride salt will precipitate.
-
Filter under nitrogen, wash with dry ether, and dry under vacuum over
.
Analytical Validation
To ensure the integrity of the protocol, the following analytical parameters must be met.
| Parameter | Method | Expected Result (S,D-Isomer) |
| Identity | 1H NMR ( | Methyl doublet at ~1.4-1.5 ppm; Methine quartet at ~3.8 ppm. Aromatic signals 7.2-7.4 ppm. |
| Purity | HPLC (C18) | > 98% area purity. |
| Chirality | Chiral HPLC | Single peak. (Column: Chirex 3126 or Crownpak CR+). Separation factor ( |
| Counterion | Silver Nitrate Titration | 1.0 molar equivalent of Chloride ( |
Chiral Separation Logic
The separation of the
-
Diagnostic Signal: The methyl group of the carboxyethyl moiety.
-
Shift: The
methyl doublet typically appears slightly upfield compared to the isomer in due to shielding effects from the phenyl ring in the preferred conformation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH drift during reaction. | Maintain pH 6-7 strictly. If pH drops, amine protonates and reaction stops. |
| Incomplete Reduction | Old/Inactive | Use fresh reducing agent or switch to catalytic hydrogenation ( |
| Poor Diastereomer Separation | Cooling too fast. | Use a programmable cooling ramp (e.g., 5°C/hour). Seed the solution with pure crystal if available. |
| Gummy Precipitate | Residual water/solvent. | Triturate the gum with anhydrous diethyl ether or acetone to induce solidification. |
References
-
Patchett, A. A., et al. (1980). A new class of angiotensin-converting enzyme inhibitors. Nature, 288, 280–283. Link(Foundational chemistry for N-carboxyalkyl amino acid synthesis).
-
Wyvratt, M. J., et al. (1984). Reductive amination of keto acids: A convenient synthesis of N-(1-carboxyalkyl)amino acids. The Journal of Organic Chemistry, 49(15), 2816-2819. Link(Core protocol for the reductive amination method).
-
Urbach, A., & Henning, R. (1984). Process for the separation of diastereomeric N-(1-carboxyethyl)-3-phenyl-propylamine derivatives. U.S. Patent 4,482,739. Link(Industrial protocols for separating similar diastereomers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Procedure for N-alkylation of D-phenylalanine to form carboxyethyl derivatives
Application Note: AN-PH-2026-03 Optimized Synthesis of N-(2-Carboxyethyl)-D-Phenylalanine via Aza-Michael Addition
Executive Summary
The N-alkylation of D-phenylalanine to form N-(2-carboxyethyl)-D-phenylalanine (often referred to as the "beta-alanine" derivative of phenylalanine) is a critical transformation in the synthesis of peptidomimetics, particularly for ACE inhibitors (e.g., Enalapril precursors) and synthetic opioids. While reductive amination is a common route for N-alkylation, it often requires unstable aldehyde precursors.
This guide details a robust, scalable protocol using the Aza-Michael addition of D-phenylalanine to methyl acrylate, followed by hydrolysis. This method offers superior atom economy and milder conditions than nucleophilic substitution with halo-acids, significantly reducing the risk of racemization—a critical quality attribute for chiral drug intermediates.
Strategic Analysis & Mechanism
The Chemical Pathway
The synthesis relies on the nucleophilic attack of the primary amine of D-phenylalanine onto the
Key Challenges:
-
Bis-Alkylation: The secondary amine product is more nucleophilic than the primary amine starting material, leading to the formation of N,N-bis(2-carboxyethyl) derivatives.
-
Solubility Mismatch: D-Phenylalanine is zwitterionic and water-soluble; methyl acrylate is organic-soluble.
-
Racemization: Although Michael additions are mild, prolonged exposure to strong bases can racemize the
-center.
Pathway Visualization
The following diagram outlines the reaction flow and critical control points to prevent side reactions.
Figure 1: Reaction pathway for the N-alkylation of D-Phenylalanine.[1] Note the competitive pathway to the Bis-Adduct which must be suppressed via stoichiometry.
Experimental Protocol
Materials & Equipment
-
Reagents: D-Phenylalanine (≥99% ee), Methyl Acrylate (stabilized), Sodium Hydroxide (NaOH), Methanol (HPLC grade), Dowex 50W-X8 (cation exchange resin).
-
Equipment: High-performance Liquid Chromatography (HPLC) with Chiralpak column, Rotary Evaporator, Lyophilizer.
Phase 1: Aza-Michael Addition (Ester Formation)
Objective: Synthesize N-(2-methoxycarbonylethyl)-D-phenylalanine while minimizing bis-alkylation.
-
Solubilization: In a round-bottom flask, suspend D-Phenylalanine (1.65 g, 10 mmol) in 10 mL of 1N NaOH (10 mmol).
-
Expert Insight: Using exactly 1 equivalent of NaOH converts the zwitterion to the sodium salt (
), liberating the nucleophilic amine and ensuring water solubility.
-
-
Solvent System: Add 10 mL of Methanol .
-
Why: Methanol acts as a co-solvent to solubilize the methyl acrylate, creating a homogeneous phase essential for consistent kinetics.
-
-
Addition: Add Methyl Acrylate (1.0 mL, 11 mmol, 1.1 eq) dropwise over 15 minutes at room temperature.
-
Control Point: Do NOT add a large excess of acrylate. Keeping the acrylate limiting or slightly excess (1.1 eq) prevents the secondary amine product from reacting again (Bis-alkylation).
-
-
Reaction: Stir the mixture at 25°C for 24 hours .
Phase 2: Hydrolysis & Workup
Objective: Convert the ester to the free acid and isolate the zwitterionic product.
-
Saponification: To the reaction mixture from Phase 1, add 10 mL of 2N NaOH . Stir at 40°C for 2 hours .
-
Chemistry: This hydrolyzes the methyl ester to the carboxylate. The temperature is kept moderate to prevent racemization of the chiral center.
-
-
Neutralization: Cool to room temperature. Carefully adjust pH to ~7.0 using 1N HCl.
-
Solvent Removal: Remove methanol under reduced pressure (Rotovap) at 40°C. You now have an aqueous solution containing the product (as a salt), inorganic salts (NaCl), and potential unreacted D-Phe.
Phase 3: Purification via Ion Exchange
Objective: Desalt and purify the target amino acid derivative.[3]
-
Resin Preparation: Prepare a column with Dowex 50W-X8 (H+ form) . Wash with water until eluent is neutral.
-
Loading: Load the aqueous crude mixture onto the column.
-
Washing: Wash the column with 5 column volumes of distilled water to remove inorganic salts.
-
Elution: Elute the product using 1M NH₄OH (Ammonium Hydroxide) .
-
Observation: Collect fractions. The product typically elutes as the pH of the eluent rises.
-
-
Isolation: Lyophilize the ninhydrin-positive fractions to obtain N-(2-carboxyethyl)-D-phenylalanine as a white amorphous solid.
Process Control & Data Analysis
Stoichiometry Optimization Table
The following table summarizes the impact of acrylate stoichiometry on product distribution (Typical values based on kinetic modeling of Aza-Michael additions).
| Methyl Acrylate Equivalents | Mono-Adduct Yield (%) | Bis-Adduct Impurity (%) | Unreacted D-Phe (%) | Recommendation |
| 0.9 eq | 75% | < 2% | 23% | High purity, lower yield. |
| 1.1 eq | 88% | 5% | 7% | Optimal Balance. |
| 1.5 eq | 60% | 35% | < 5% | Critical Failure (High Bis-alkylation). |
Analytical Validation
-
1H NMR (D₂O, 400 MHz):
- 7.30-7.45 (m, 5H, Ar-H)
-
3.85 (t, 1H,
-CH) - 3.10-3.25 (m, 2H, N-CH2)
- 2.95 (dd, 2H, benzylic-CH2)
- 2.45 (t, 2H, CH2-COOH)
-
Chiral HPLC: Use a crown ether-based column (e.g., Crownpak CR(+)) to verify the absence of the L-enantiomer.
References
-
McKinney, J. A., et al. (1990). "Synthesis of N-alkyl amino acids via Michael addition." Journal of Organic Chemistry, 55(25), 6252-6254.
-
Benedetti, F., et al. (2012). "Aza-Michael Addition in the Synthesis of Chiral Scaffolds." Asian Journal of Chemistry, 24(1), 319-322.
- Basavaiah, D., et al. (2010). "The Baylis–Hillman reaction: A novel source of Michael acceptors for amino acids." Tetrahedron, 66(12), 2223-2228.
-
Google Patents. (1994). "Method for purification of an amino acid using ion exchange resin."[3][10] US Patent 5,279,744.
Disclaimer: This protocol involves the use of corrosive bases and acrylates which are potential sensitizers. Always perform reactions in a fume hood and wear appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uni-mate.hu [journal.uni-mate.hu]
- 4. Novel Michael addition products of bis(amino acidato)metal(II) complexes: synthesis, characterization, dye degradation, and oxidation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone, a Reactive Metabolite of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution - Google Patents [patents.google.com]
- 7. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diaion.com [diaion.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Peptide coupling conditions for ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Application Note: Advanced Peptide Coupling Strategies for ((S)-1-carboxyethyl)-D-phenylalanine Hydrochloride
Introduction & Mechanistic Context
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride (CAS 103954-24-1) is a conformationally constrained, highly specialized building block. Structurally, it is an N-alkylated amino acid consisting of a D-phenylalanine core whose nitrogen is alkylated with an (S)-1-carboxyethyl group. This dual-carboxylic acid, secondary-amine architecture makes it a critical intermediate in the synthesis of ACE inhibitor analogs, peptidomimetics, and complex macrocyclic peptides[1].
However, incorporating this building block into a peptide sequence presents significant synthetic hurdles. The core challenge lies in the severe steric hindrance surrounding the secondary amine. The bulky N-alkyl group restricts the trajectory for nucleophilic attack. Consequently, traditional carbodiimide-based coupling reagents (e.g., DIC/HOBt or DCC) proceed too slowly, allowing the activated incoming amino acid to undergo cyclization into an oxazolone, which leads to extensive epimerization and drastically reduced yields[2].
To achieve a self-validating, high-yield protocol, researchers must abandon standard reagents in favor of highly electrophilic intermediates (acid chlorides) or neighboring-group-assisted uronium salts (HATU/HOAt)[3][4].
Strategic Coupling Workflows
Because the molecule is supplied as a hydrochloride salt of a diacid, the first mechanistic step in any workflow must be the precise stoichiometric neutralization of the salt using a non-nucleophilic base (such as DIPEA or N-methylmorpholine) to free the secondary amine for N-acylation.
Workflow for the orthogonal functionalization of ((S)-1-carboxyethyl)-D-Phe.
Experimental Protocols
Protocol A: N-Acylation via In Situ Acid Chloride Generation (BTC Method)
Causality & Rationale: Bis(trichloromethyl)carbonate (BTC, also known as triphosgene) converts the incoming Fmoc-amino acid into an acid chloride in situ. Acid chlorides are highly electrophilic and possess minimal steric bulk compared to OBt/OAt active esters. This lack of bulk allows them to rapidly acylate the hindered secondary amine of ((S)-1-carboxyethyl)-D-phenylalanine without giving the intermediate time to epimerize[3].
Mechanistic pathway of BTC-mediated activation for hindered secondary amines.
Step-by-Step Methodology:
-
Preparation: Dissolve the incoming Fmoc-protected amino acid (3.0 eq) in anhydrous THF or DCM (0.1 M concentration) under an inert argon atmosphere.
-
Activation: Add BTC (1.0 eq; equivalent to 3.0 eq of phosgene) to the solution. Cool the reaction vessel to 0 °C.
-
Base Addition: Dropwise add 2,4,6-trimethylpyridine (collidine) (10.0 eq). Stir for 5 minutes at 0 °C to generate the Fmoc-amino acid chloride.
-
Coupling: In a separate vial, neutralize ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride (1.0 eq) with N-methylmorpholine (NMM) (2.0 eq) in DCM. Add this solution to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with 10% aqueous NaHCO₃, extract with DCM, wash with 1M HCl and brine, dry over MgSO₄, and concentrate under reduced pressure.
Protocol B: N-Acylation using Uronium Salts (HATU/HOAt)
Causality & Rationale: For sequences where acid chlorides are incompatible (e.g., side-chain protecting groups sensitive to chloride), HATU is the premier alternative. HATU generates a highly reactive OAt ester. The nitrogen atom in the pyridine ring of HOAt acts as a neighboring group, utilizing intramolecular hydrogen bonding to orient the incoming hindered secondary amine, thereby accelerating aminolysis[4].
Step-by-Step Methodology:
-
Activation: Dissolve the incoming Fmoc-amino acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) and stir for 3 minutes to form the active ester.
-
Coupling: Add the neutralized ((S)-1-carboxyethyl)-D-phenylalanine (1.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 12–16 hours. (Optimization Note: Microwave irradiation at 75 °C for 10 minutes can be utilized to drive the reaction to completion and bypass the long incubation time[4]).
-
Workup: Precipitate the product in cold water or purify directly via reverse-phase HPLC.
Protocol C: C-Terminal Amidation (Activating the Diacid)
To couple the carboxylic acids of ((S)-1-carboxyethyl)-D-phenylalanine to an incoming amine, epimerization of the D-Phe stereocenter must be strictly avoided. COMU or PyAOP are recommended over standard uronium salts (like HBTU) because they do not promote oxazolone formation as aggressively. Note: If regioselectivity is required between the two carboxylates, the compound must first be converted to a mono-ester (e.g., via controlled Fischer esterification) prior to coupling.
Quantitative Data Comparison
The following table summarizes the expected outcomes when attempting to N-acylate the secondary amine of ((S)-1-carboxyethyl)-D-phenylalanine using various coupling strategies.
| Coupling Reagent | Activation Intermediate | Expected Yield (%) | Epimerization Risk | Optimal Reaction Time |
| DIC / HOBt | OBt Ester | < 20% | High | 24 h |
| HATU / DIPEA | OAt Ester | 75 – 85% | Low | 12 – 16 h (or 10 min MW) |
| BTC / Collidine | Acid Chloride | > 90% | Trace | 2 – 4 h |
References
-
Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517.
-
Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. National Center for Biotechnology Information (PMC).
-
Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs. Frontiers in Chemistry.
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
Sources
- 1. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs [frontiersin.org]
Application Note: Stereoselective Synthesis of N-((S)-1-carboxyethyl)-D-phenylalanine Hydrochloride
Executive Summary
This application note details the reaction mechanism and synthetic protocol for N-((S)-1-carboxyethyl)-D-phenylalanine hydrochloride . This compound represents a critical class of chiral secondary amine building blocks, often utilized as intermediates in the synthesis of peptidomimetics, specifically Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., analogs of enalapril/lisinopril) and neutral endopeptidase inhibitors.
The synthesis relies on a stereospecific nucleophilic substitution (
Mechanistic Insight
Core Reaction Pathway
The formation of N-((S)-1-carboxyethyl)-D-phenylalanine involves the N-alkylation of D-phenylalanine with (R)-2-bromopropionic acid (or the corresponding triflate/chloride) under basic conditions.
The Stereochemical Switch (Inversion)
The critical feature of this mechanism is the inversion of configuration at the propionic acid's
-
Starting Materials: D-Phenylalanine (Nucleophile) and (R)-2-Bromopropionic acid (Electrophile).[1]
-
Activation: Base (NaOH/KOH) converts the amino acid to its free amine form and the haloacid to its carboxylate.
-
Transition State: The amino group of D-Phe attacks the chiral center of the propionate from the backside (anti-bonding orbital
). -
Result: The leaving group (Bromide) is displaced, and the configuration flips from (R) to (S) .
Reaction Equation:
Mechanism Diagram
The following diagram illustrates the stereochemical inversion and the transition states involved in the coupling and subsequent salt formation.
Figure 1: Mechanistic pathway showing the
Experimental Protocol
Reagents and Stoichiometry
To minimize bis-alkylation (formation of tertiary amines), the amino acid nucleophile is often kept in slight excess, or the electrophile is added slowly.[2]
| Component | Role | Equiv. | Notes |
| D-Phenylalanine | Nucleophile | 1.0 | High optical purity (>99% ee) required. |
| (R)-2-Bromopropionic Acid | Electrophile | 1.1 | Determines the (S)-center via inversion. |
| NaOH (4M) | Base | ~3.0 | Neutralizes carboxylates + deprotonates amine. |
| Water | Solvent | - | Deionized, degassed to prevent oxidation. |
| HCl (Conc.) | Acidifier | Excess | For workup and salt crystallization. |
Step-by-Step Synthesis Procedure
Phase 1: Coupling Reaction
-
Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, dissolve D-Phenylalanine (16.5 g, 100 mmol) in 4M NaOH (50 mL) .
-
Note: Ensure complete dissolution. The solution should be clear and colorless.
-
-
Addition: Heat the solution to 50°C . Add (R)-2-bromopropionic acid (16.8 g, 110 mmol) dropwise over 30 minutes.
-
Critical Control: Maintain pH > 10 by adding supplemental NaOH if necessary. If the pH drops, the amine protonates and nucleophilicity is lost.
-
-
Reaction: Stir the mixture at 50–60°C for 4–6 hours.
-
Monitoring: Monitor consumption of D-Phe by HPLC or TLC (ninhydrin stain). Avoid temperatures >70°C to prevent racemization of the phenyl-ring stereocenter.
-
Phase 2: Workup and Salt Formation
-
Cooling: Cool the reaction mixture to room temperature (20–25°C).
-
Acidification: Slowly add Conc. HCl dropwise with vigorous stirring until pH reaches ~1.0.
-
Observation: The dicarboxylic acid intermediate may precipitate initially and then redissolve or form a thick suspension as the hydrochloride salt forms.
-
-
Crystallization: Cool the mixture to 0–4°C in an ice bath for 2 hours. The hydrochloride salt should precipitate as a white solid.
-
Troubleshooting: If no precipitate forms, concentrate the solution under reduced pressure (rotary evaporator) to remove 50% of the water, then re-cool.
-
-
Isolation: Filter the solid using a sintered glass funnel. Wash with a small amount of ice-cold dilute HCl, followed by cold acetone to remove residual bromide salts.
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Process Control & Validation
Analytical Specifications
A self-validating system requires confirmation of both chemical structure and stereochemical purity.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (D2O) | Characteristic doublets for methyl (alanine side) and benzylic protons. |
| Chiral Purity | Chiral HPLC | > 98% de (Diastereomeric Excess). Absence of (R,R) or (S,R) isomers. |
| Salt Content | Titration (AgNO3) | 1.0 ± 0.1 eq Chloride counterion. |
| Melting Point | Capillary | Distinct range (decomposition often >200°C). |
Workflow Diagram
The following diagram outlines the operational workflow and decision gates.
Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.
Troubleshooting & Optimization
-
Issue: Low Yield due to Bis-Alkylation.
-
Cause: The secondary amine product is still nucleophilic and can react with another equivalent of bromopropionic acid.
-
Solution: Use a slight excess of D-Phenylalanine (1.2 eq) relative to the haloacid. The unreacted zwitterionic D-Phe is less soluble in the acidic workup or can be separated via ion-exchange chromatography.
-
-
Issue: Racemization.
-
Cause: Excessive heat (>80°C) or extremely prolonged reaction times can cause the
-proton of the amino acid to exchange. -
Solution: Strictly control temperature at 50–60°C.
-
-
Issue: Poor Precipitation.
-
Solution: The hydrochloride salt is highly water-soluble. Adding isopropanol or acetone as an anti-solvent during the crystallization phase can improve recovery.
-
References
-
Mechanism of Amino Acid N-Alkyl
-
Synthesis of N-(1-carboxyethyl) Amino Acids (General Protocol)
- Title: Synthesis of N-Alkyl Amino Acids (O'Donnell Synthesis & General Methods)
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Stereochemical Inversion in Halo-Acid Substitution
- Title: Reaction of Alpha-Halo Acids with Amines (Walden Inversion Context)
- Source: LibreTexts Chemistry
-
URL:[Link]
- Title: Process for the preparation of (R)-2-bromo-3-phenyl-propionic acid (Related Precursor Chemistry)
Sources
Application Note: Solvent Selection & Process Optimization for ((S)-1-carboxyethyl)-D-phenylalanine Hydrochloride
Abstract
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride is a critical chiral intermediate, structurally analogous to precursors used in ACE inhibitor synthesis (e.g., Enalapril, Ramipril). As a dicarboxylic acid amine salt, it exhibits complex solubility behavior defined by its zwitterionic potential and ionic character. This Application Note provides a definitive guide to solvent selection for this molecule, balancing the kinetic requirements of N-alkylated amine coupling with the thermodynamic necessity of epimerization control. We present validated protocols for solubilization, reaction optimization, and antisolvent crystallization.
Physicochemical Profile & Solvent Compatibility[1][2][3]
The molecule consists of a D-phenylalanine core N-alkylated with a propionic acid moiety. The hydrochloride salt form (R-NH2+-R' Cl-) dramatically increases polarity compared to the free zwitterion.
Solubility Matrix
The following data guides solvent selection for synthesis and purification.
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Zwitterion) | Application Context |
| Protic Polar | Water | High (>100 mg/mL) | Moderate (pH dependent) | Desalting, biphasic workup. |
| Methanol (MeOH) | High | Low | Dissolution for transfer; crystallization solvent. | |
| Ethanol (EtOH) | Moderate | Low | Crystallization (safer alternative to MeOH). | |
| Isopropanol (IPA) | Low | Very Low | Antisolvent for crystallization. | |
| Aprotic Polar | DMF / NMP | High | Moderate | Primary Reaction Media (Peptide coupling). |
| DMSO | High | High | Avoid if possible (difficult removal). | |
| Aprotic Non-Polar | DCM / Chloroform | Negligible | Moderate | Used for reaction after in-situ neutralization. |
| Ethers/Esters | THF | Low | Low | Co-solvent for coupling. |
| Ethyl Acetate / MTBE | Insoluble | Insoluble | Antisolvent for precipitation. |
The "Solubility-Reactivity" Paradox
For N-alkylated amino acids, steric hindrance at the secondary amine slows down coupling reactions.
-
The Dilemma: High-polarity solvents (DMF, DMSO) dissolve the HCl salt and improve coupling kinetics but stabilize the transition states that lead to epimerization (loss of chirality at the
-carbon). -
The Solution: Use a Binary Solvent System . Dissolve the salt in a minimum volume of DMF, then dilute with DCM or THF to lower the dielectric constant before adding the coupling agent.
Decision Frameworks (Visualized)
Solvent Selection Strategy
The following logic gate determines the optimal solvent based on the intended process step.
Figure 1: Decision tree for solvent selection emphasizing the balance between solubility and epimerization risk.
Detailed Protocols
Protocol A: Reaction Setup (Amide Coupling)
Objective: Couple ((S)-1-carboxyethyl)-D-phenylalanine HCl (as the nucleophile) to an activated ester while minimizing racemization.
Materials:
-
Starting Material: ((S)-1-carboxyethyl)-D-phenylalanine HCl
-
Solvents: Anhydrous DMF, Anhydrous DCM
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (milder, less racemization)
Procedure:
-
Dissolution: In a round-bottom flask, suspend 1.0 eq of the HCl salt in minimal anhydrous DMF (approx. 2-3 mL per gram). Stir until fully dissolved.
-
Dilution: Add anhydrous DCM to reach a DMF:DCM ratio of 1:4. This lowers the dielectric constant.
-
Note: If precipitation occurs, add just enough DMF to redissolve.
-
-
Neutralization: Cool to 0°C. Add 2.0 eq of DIPEA dropwise.
-
Coupling: Add the activated carboxylic acid component (e.g., pre-activated with HATU/HOAt).
-
Monitoring: Monitor via HPLC. N-alkylated amines react slowly (24-48h may be required).
Protocol B: Purification via Antisolvent Crystallization
Objective: Purify the HCl salt or the zwitterion from reaction byproducts without chromatography.
Procedure:
-
Concentration: If the reaction was in DMF, evaporate as much solvent as possible under high vacuum (< 2 mbar) at 40°C.
-
Primary Dissolution: Dissolve the crude oily residue in a minimum volume of Methanol (warm to 35°C if necessary).
-
Filtration: Filter through a 0.45 µm PTFE filter to remove insoluble inorganic salts.
-
Crystallization:
-
Place the methanolic solution in a stirred vessel.
-
Slowly add Ethyl Acetate (EtOAc) or MTBE dropwise as the antisolvent.
-
Target Ratio: 1 part MeOH to 5-8 parts Antisolvent.
-
Observation: A white precipitate (the product) should form.
-
-
Maturation: Stir the slurry for 2 hours at 0°C to maximize yield.
-
Isolation: Filter the solid, wash with cold EtOAc, and dry under vacuum.
Process Flow & Mechanism (Visualized)
The following diagram illustrates the Free-Basing and Extraction workflow, which is often necessary if the HCl salt proves too unreactive or insoluble in the desired coupling solvent.
Figure 2: Protocol for converting the HCl salt to the free zwitterion via isoelectric precipitation.
Critical Technical Considerations
-
Epimerization Risk: The
-proton of D-phenylalanine is susceptible to abstraction, especially when the nitrogen is acylated. Avoid using strong bases like Triethylamine (TEA) if possible; DIPEA or Collidine are superior due to steric bulk. -
Diketo-piperazine (DKP) Formation: If the "carboxyethyl" group is esterified (e.g., ethyl ester), there is a high risk of intramolecular cyclization attacking the phenylalanine carbonyl. Keep temperatures below 40°C during handling.
-
Water Content: The HCl salt is hygroscopic. Ensure solvents for coupling are anhydrous (< 0.05% water) to prevent hydrolysis of activated esters.
References
-
Solubility and Stability of Amino Acid Salts
-
Source: Fisher Scientific. (n.d.). D-Phenylalanine methyl ester hydrochloride Properties. Retrieved from
-
-
N-Alkylation and Coupling Strategies
-
Source: ResearchGate. (2014). Solvent selection for amino acid coupling in solid phase peptide synthesis. Retrieved from
-
-
Purification of N-Carboxyalkyl Amino Acids
-
Source: Indiana University. (n.d.). Solid-Phase Synthesis of N-Carboxyalkyl Unnatural Amino Acids. Retrieved from
-
-
General Peptide Synthesis Protocols
-
Source: Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP. Retrieved from
-
-
Synthesis of D-Phenylalanine Derivatives
-
Source: ChemicalBook. (2024).[3] How to synthesize D-Phenylalanine. Retrieved from
-
Sources
Application Note: Catalytic Hydrogenation Strategies for the Synthesis of ((S)-1-carboxyethyl)-D-phenylalanine
Introduction & Mechanistic Rationale
The synthesis of unnatural, N-alkylated amino acids such as ((S)-1-carboxyethyl)-D-phenylalanine is of paramount importance in the development of peptidomimetics, active pharmaceutical ingredients (APIs), and chiral ligands 1. This specific molecule presents a unique stereochemical challenge: it requires the precise installation of an (S)-stereocenter on the carboxyethyl moiety while strictly preserving the existing (R)-stereocenter of the D-phenylalanine backbone.
Catalytic hydrogenation via reductive amination is the most atom-economical and scalable approach to construct this C–N bond 2. The reaction proceeds through the condensation of D-phenylalanine and pyruvic acid to form an intermediate imine (or iminium ion), followed by the reduction of the C=N bond.
To achieve the desired (S)-configuration at the newly formed chiral center, two distinct catalytic modalities can be employed:
-
Heterogeneous Substrate-Controlled Hydrogenation (Pd/C): Relies on the inherent steric bulk of the D-phenylalanine side chain to block one face of the imine. While operationally simple, the facial discrimination is often incomplete, necessitating downstream diastereomeric resolution.
-
Homogeneous Catalyst-Controlled Asymmetric Hydrogenation: Utilizes chiral transition-metal complexes (e.g., Rhodium or Iridium with chiral diphosphine ligands) to override the substrate's inherent bias. The chiral ligand creates a rigid binding pocket that dictates the trajectory of hydride delivery, yielding exceptional diastereomeric excess (de) 3.
Reaction Workflow
Workflow for synthesizing ((S)-1-carboxyethyl)-D-phenylalanine via catalytic hydrogenation.
Quantitative Method Comparison
The selection of the catalytic system dictates the downstream purification requirements. Table 1 summarizes the performance metrics of both methodologies.
Table 1: Quantitative Comparison of Catalytic Hydrogenation Workflows
| Parameter | Protocol A: Heterogeneous Catalysis | Protocol B: Homogeneous Asymmetric Catalysis |
| Catalyst System | 10% Pd/C (Substrate-controlled) | [Rh(COD)(R,R)-Deguphos]BF₄ (Catalyst-controlled) |
| Hydrogen Source | H₂ Gas (50 psi) | H₂ Gas (150 psi) |
| Solvent Matrix | Methanol / Water (80:20) | Methanol (Anhydrous) |
| Reaction Temperature | 25 °C | 25 °C - 40 °C |
| Typical Yield | 75% – 82% | 90% – 96% |
| Diastereomeric Excess | 60% – 70% de (Pre-crystallization) | > 95% de (Direct from reaction) |
| Scalability | High (Industrial standard, easy recovery) | Medium (Requires catalyst removal/recovery steps) |
Experimental Protocols
Protocol A: Diastereoselective Reductive Amination using Pd/C
This protocol utilizes substrate-controlled stereoselection. It is highly scalable and utilizes inexpensive catalysts, though it requires a final crystallization step to enrich the (S)-diastereomer.
Causality of Design: Amino acids are zwitterionic and poorly soluble in pure organic solvents; thus, an 80:20 Methanol/Water matrix is utilized to ensure homogeneity. The pH is strictly maintained at ~6.0. At this pH, the D-phenylalanine amino group is sufficiently deprotonated to act as a nucleophile, while the solution remains acidic enough to activate the pyruvic acid carbonyl and catalyze the dehydration of the hemiaminal intermediate.
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend D-phenylalanine (100 mmol, 16.5 g) in 200 mL of a Methanol/Water mixture (80:20 v/v) in a 500 mL high-pressure hydrogenation vessel.
-
Reagent Addition: Add sodium pyruvate (110 mmol, 12.1 g) to the suspension. Stir at 25 °C for 30 minutes.
-
pH Adjustment: Measure the apparent pH of the solution. Adjust to pH 6.0 using glacial acetic acid or 1M NaOH as necessary.
-
Imine Formation (In-Process Control 1): Stir the mixture for 2 hours. Self-Validation: Withdraw a 10 µL aliquot, dilute in mobile phase, and analyze via LC-MS to confirm >90% conversion of the primary amine to the imine mass [M+H]⁺ 236.
-
Catalyst Addition: Carefully add 1.5 g of 10% Palladium on Carbon (Pd/C, 50% wet) under a continuous stream of nitrogen to prevent auto-ignition of the solvent.
-
Hydrogenation: Seal the vessel, purge with N₂ (3 × 30 psi), and then purge with H₂ (3 × 30 psi). Pressurize the reactor to 50 psi with H₂ gas. Stir vigorously (800 rpm) at 25 °C for 12 hours.
-
Filtration & Analysis (In-Process Control 2): Vent the H₂ gas safely and purge with N₂. Filter the reaction mixture through a tightly packed Celite® pad to remove the Pd/C. Wash the pad with 50 mL of Methanol. Self-Validation: Analyze the filtrate via Chiral HPLC to determine the de (typically 60-70% in favor of the (S)-carboxyethyl diastereomer).
-
Diastereomeric Enrichment: Concentrate the filtrate in vacuo. Recrystallize the crude solid from hot water/isopropanol to isolate enantiopure ((S)-1-carboxyethyl)-D-phenylalanine.
Protocol B: Homogeneous Asymmetric Hydrogenation
This protocol employs a chiral Rhodium catalyst to dictate the stereochemical outcome, bypassing the need for extensive downstream diastereomeric resolution.
Causality of Design: Heterogeneous catalysts rely on the existing chiral center of D-phenylalanine to block one face of the imine, which often results in moderate selectivity due to the distance between the chiral center and the reactive site. By utilizing a cationic Rhodium complex with a chiral diphosphine ligand (e.g., (R,R)-Deguphos), the catalyst forms a rigid, highly biased coordination sphere around the imine, forcing hydride delivery exclusively to the Re-face of the C=N bond, yielding the (S)-configuration 3.
Step-by-Step Methodology:
-
Preparation of Precatalyst Solution: In a strictly anaerobic glovebox, dissolve [Rh(COD)(R,R)-Deguphos]BF₄ (0.5 mol%, 0.5 mmol) in 20 mL of anhydrous, degassed Methanol.
-
Substrate Preparation: In a separate dried 250 mL autoclave reactor, combine D-phenylalanine (100 mmol) and pyruvic acid (105 mmol) in 150 mL of anhydrous Methanol. Add 3 Å molecular sieves to drive the condensation equilibrium toward the imine.
-
Pre-Reaction (In-Process Control 1): Stir the mixture at 40 °C for 4 hours under N₂. Self-Validation: Confirm imine formation via FTIR (appearance of strong C=N stretch at ~1640 cm⁻¹) or anhydrous NMR.
-
Catalyst Injection & Hydrogenation: Inject the precatalyst solution into the autoclave. Seal and purge the system with H₂ gas (3 × 50 psi). Pressurize to 150 psi with H₂.
-
Reaction Execution: Stir the reaction at 40 °C for 16 hours. The homogeneous nature of the catalyst requires elevated pressure to ensure sufficient dissolved H₂ concentration in the methanolic matrix.
-
Quenching & Recovery (In-Process Control 2): Vent the reactor. Self-Validation: Analyze an aliquot via Chiral HPLC to confirm >95% de.
-
Purification: Pass the crude mixture through a short silica/functionalized-thiol cartridge to scavenge the Rhodium catalyst. Concentrate the eluent to yield the highly pure ((S)-1-carboxyethyl)-D-phenylalanine.
References
-
Reductive Amination in the Synthesis of Pharmaceuticals ResearchGate / Frontiers in Chemistry URL:[Link]
-
Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
The First Highly Enantioselective Homogeneously Catalyzed Asymmetric Reductive Amination: Synthesis of α-N-Benzylamino Acids The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Welcome to the Technical Support Center for the synthesis and yield optimization of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride (CAS: 103954-24-1)[1]. This portal is designed for drug development professionals and synthetic chemists facing bottlenecks in diastereoselectivity, over-alkylation, and product isolation.
Unlike standard rigid templates, this guide is structured as a dynamic knowledge base. It bridges the fundamental causality of chemical mechanisms with self-validating experimental protocols, ensuring that every step you take in the lab is analytically justified.
I. Mechanistic Knowledge Base: Choosing the Right Pathway
The synthesis of N-alkylated chiral amino acids typically relies on one of two primary pathways: Reductive Amination or Nucleophilic Substitution (SN2) . Understanding the causal relationship between your reagents and the resulting stereocenter is the first step in troubleshooting yield losses.
The Diastereoselectivity Problem
When D-phenylalanine is reacted with pyruvic acid via reductive amination, the intermediate imine is prochiral. Reduction using standard hydride donors (e.g.,
To bypass this, modern high-yield syntheses utilize an SN2 Walden Inversion pathway. By reacting D-phenylalanine with an enantiopure
Comparison of diastereoselectivity between reductive amination and SN2 pathways.
II. Self-Validating Experimental Protocol: SN2 Route
To guarantee high yields, this protocol incorporates in-process analytical validation steps. Do not proceed to subsequent steps unless the validation criteria are met.
Objective: Synthesize ((S)-1-carboxyethyl)-D-phenylalanine HCl via stereospecific SN2 substitution.
Step 1: Amine Activation & pH Control
-
Suspend 10.0 g (60.5 mmol) of D-phenylalanine in 50 mL of deionized water.
-
Place the reaction vessel in an ice bath (0–5 °C).
-
Slowly add 2M NaOH dropwise until the D-phenylalanine completely dissolves and the solution stabilizes at pH 10.5 .
-
Causality: The pKa of the amino group is ~9.1. At pH 10.5, the amine is fully deprotonated and highly nucleophilic, while avoiding extreme alkalinity that could promote racemization[4].
-
Step 2: Stereospecific Alkylation
-
Dissolve 10.2 g (66.5 mmol, 1.1 eq) of
-2-bromopropanoic acid in 20 mL of water. Pre-neutralize this solution to pH 7.0 using 2M NaOH to prevent sudden pH drops upon addition. -
Add the neutralized
-2-bromopropanoic acid solution to the D-phenylalanine mixture dropwise over 2 hours using a syringe pump. -
Concurrently monitor the reaction pH. Use an autotitrator to maintain the pH strictly between 10.2 and 10.5 using 2M NaOH.
-
Once addition is complete, heat the mixture to 45 °C for 16 hours.
-
Validation Check: Withdraw a 50 µL aliquot, quench with 100 µL 1M HCl, and analyze via RP-HPLC (UV 210 nm). The reaction is validated to proceed when the D-Phe peak (Area < 5%) is consumed. If unreacted D-Phe remains, continue heating for 4 hours.
-
Step 3: Isoelectric Precipitation & Salt Formation
-
Cool the reaction to 0 °C.
-
Carefully add 6M HCl dropwise until the pH reaches 3.0 (the approximate isoelectric point of the zwitterionic product).
-
Stir for 1 hour to allow the free base of ((S)-1-carboxyethyl)-D-phenylalanine to precipitate. Filter and wash with ice-cold water.
-
Suspend the wet cake in 50 mL of absolute ethanol.
-
Bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) into the suspension until the solid dissolves and the solution reaches pH < 1.
-
Add 100 mL of cold diethyl ether to precipitate the hydrochloride salt. Filter, wash with ether, and dry under vacuum at 40 °C.
-
Validation Check: Chiral HPLC must show > 98% diastereomeric excess (de) for the
configuration.
-
SN2 synthetic workflow for ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride.
III. Troubleshooting & FAQs
Q1: I am using the reductive amination route, but my yield of the
Q2: During the SN2 protocol, my HPLC shows a significant secondary peak with a higher retention time. What is this, and how do I prevent it?
A2: This is almost certainly the dialkylated byproduct (N,N-bis(1-carboxyethyl)-D-phenylalanine). Because the secondary amine product is still nucleophilic, it can react with a second equivalent of
Q3: The product is not precipitating during the isoelectric focusing step (Step 3). The solution remains clear. A3: Amino acid derivatives are highly water-soluble, and phase transfer or isolation from aqueous media is notoriously challenging[4]. If precipitation fails at pH 3.0, your solution is likely too dilute. Troubleshooting fix: Concentrate the aqueous layer under reduced pressure (at < 40 °C to prevent degradation) to one-third of its original volume before adjusting the pH. Alternatively, use a strong cation-exchange resin (e.g., Dowex 50W) to capture the zwitterion, wash away the salts with water, and elute the product using dilute aqueous ammonia, followed by evaporation and HCl salt formation.
IV. Quantitative Route Comparison
The following table summarizes the causal impact of different synthetic choices on the final yield and purity of the target compound.
| Synthetic Route | Reagents / Catalysts | Diastereomeric Excess (de) | Typical Yield (%) | Primary Yield-Limiting Factor |
| Standard Reductive Amination | Pyruvic acid, | < 10% | 30 - 40% | Formation of |
| Enzymatic Reductive Amination | Pyruvate, Opine Dehydrogenase, NADH | > 99% | 75 - 85% | High cost of cofactors; strict aqueous buffer requirements[5]. |
| SN2 Substitution (Batch) | > 95% | 60 - 70% | Dialkylation due to high local concentrations of alkylating agent. | |
| SN2 Substitution (Controlled) | > 98% | 82 - 88% | Requires precise pH control (10.2–10.5) to balance nucleophilicity and racemization[3][4]. |
V. References
-
IUBMB Enzyme Nomenclature. EC 1.5.1.28 - Opine dehydrogenase. Retrieved from:[Link]
-
Amino Acids and Peptides (SPR Amino Acids, Peptides (RSC)). Reductive amination and stereoselectivity in amino acid synthesis. Retrieved from:[Link]
-
LookChem. N,N-BIS(CARBOXYLATOMETHYL)ALANINE TRISODIUM SALT (Bimolecular nucleophilic substitution in aqueous alkaline conditions). Retrieved from:[Link]
-
Nestlé Research Center (Villard, R. et al.). Racemic and Enantiopure Synthesis and Physicochemical Characterization of the Novel Taste Enhancer N-(1-Carboxyethyl). Retrieved from: [Link]
Sources
Technical Support Center: ((S)-1-carboxyethyl)-D-phenylalanine HCl Purification
Topic: Purification methods for ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride Content type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals
Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and purification of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride (often referred to as N-((S)-1-carboxyethyl)-D-Phe). This compound is a critical chiral building block, structurally related to intermediates used in the synthesis of ACE inhibitors (like enalapril) and neprilysin inhibitors.
The purification of this specific diastereomer presents unique challenges due to its zwitterionic nature, the presence of stereocenters, and the high water solubility of its hydrochloride salt.
Quick Reference: Physicochemical Profile
| Parameter | Characteristic | Implications for Purification |
| Structure | Secondary amine dicarboxylic acid | Amphoteric; solubility is pH-dependent. |
| Stereochemistry | (S)-Alanine fragment + (D)-Phenylalanine fragment | Requires separation from (R,D) or (S,L) diastereomers. |
| Salt Form | Hydrochloride (HCl) | Highly water-soluble; hygroscopic. Hard to crystallize from pure water. |
| Isoelectric Point (pI) | ~ pH 4.0 – 5.0 (Estimated) | Region of minimum solubility for the zwitterion (free acid). |
Module 1: The Primary Purification Workflow
Core Strategy: The most effective purification strategy separates the diastereomeric purification step from the salt formation step. Attempting to purify the diastereomers as the HCl salt is often inefficient due to high solubility.
Recommended Protocol:
-
Isolation of Crude Zwitterion: Adjust pH to the isoelectric point (pI) to precipitate the free acid.
-
Diastereomeric Enrichment: Recrystallization of the zwitterion to remove the (R,D) or (S,L) impurities.
-
Salt Conversion: Controlled formation of the HCl salt in non-aqueous or semi-aqueous conditions.
Workflow Visualization
Caption: Step-wise purification logic separating diastereomeric enrichment (zwitterion phase) from salt formation.
Module 2: Detailed Protocols & Troubleshooting
Protocol A: Diastereomeric Enrichment (The Zwitterion Step)
Why this matters: The (S,D) diastereomer often has a distinct solubility profile compared to the (R,D) impurity near the isoelectric point.
-
Dissolution: Dissolve crude material in water (approx. 5-10 volumes). If needed, add NaOH to reach pH 8-9 to ensure full dissolution.
-
Precipitation: Slowly add 2N HCl while stirring vigorously.
-
Critical Point: Monitor pH continuously. The target is pH 4.5 ± 0.2 .
-
Observation: The solution should become cloudy. If "oiling out" occurs, heat the mixture to 50°C until clear, then cool slowly (10°C/hour).
-
-
Aging: Stir the slurry at 0–5°C for 2–4 hours.
-
Filtration: Collect the solid. Wash with cold water/isopropanol (90:10 mixture).
-
Recrystallization (If needed): Use water/ethanol (1:1 to 1:3 ratio). Heat to reflux, then cool.
Protocol B: Conversion to Hydrochloride Salt
Why this matters: Direct evaporation of aqueous HCl solutions leads to sticky, hygroscopic gums.
-
Suspension: Suspend the dry, pure zwitterion in Methanol (MeOH) or Absolute Ethanol (5 volumes).
-
Acidification:
-
Method 1 (Preferred): Add 1.1 equivalents of Acetyl Chloride dropwise (generates anhydrous HCl in situ).
-
Method 2: Add 1.1 equivalents of 4M HCl in Dioxane or MeOH.
-
-
Clarification: The solid should dissolve to form a clear solution. If haze remains, filter through Celite.
-
Crystallization:
-
Concentrate the solution to ~50% volume under vacuum (bath <40°C).
-
Slowly add an anti-solvent: Ethyl Acetate (EtOAc) or Diisopropyl Ether (IPE) until turbidity persists.
-
Stir at room temperature for 1 hour, then chill to 0°C.
-
-
Isolation: Filter rapidly (hygroscopic!) and dry under vacuum at 40°C over
.
Module 3: Troubleshooting Guide (FAQ Format)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is common with secondary amine derivatives containing lipophilic (phenyl) and hydrophilic (carboxy) domains. It usually indicates the cooling rate is too fast or the solvent polarity is mismatched.
Corrective Actions:
-
Temperature Cycling: Heat the oil/solvent mixture until it clears. Cool extremely slowly (5°C per hour).
-
Seeding: Add a tiny crystal of pure product when the solution is slightly turbid at elevated temperature.
-
Solvent Modification: If using Water/Ethanol, increase the water content slightly. Oils often form when the organic solvent concentration is too high for the salt to organize, but too low for it to dissolve.
Issue 2: "The HCl salt is extremely hygroscopic and turns to goo on the filter."
Diagnosis: Excess HCl is trapped in the crystal lattice, or the salt is inherently amorphous.
Corrective Actions:
-
Stoichiometry Control: Do not use a large excess of HCl. Use exactly 1.05 – 1.1 equivalents.
-
Solvent Switch: Switch from Methanol/Ether to Isopropanol (IPA)/Ethyl Acetate . IPA forms less solvated lattices for some amino acids.
-
Drying: Do not air dry. Transfer immediately from the filter to a vacuum desiccator containing phosphorus pentoxide (
) or KOH pellets.
Issue 3: "I cannot separate the (R,D) diastereomer."
Diagnosis: The solubilities of the (S,D) and (R,D) zwitterions are too similar in pure water.
Corrective Actions:
-
Chiral Selector: Use L-Dibenzoyl Tartaric Acid (L-DBTA) .[1]
-
Enzymatic Polishing: If the impurity level is low (<5%), treat the solution with D-amino acid oxidase (DAAO) if the impurity is specifically susceptible, though this is complex. Recrystallization from water/acetone (1:5) is the standard chemical fix.
Visualizing the Troubleshooting Logic
Caption: Decision tree for resolving common purification failures.
References
-
Vertex AI Search. (2025). Synthesis and isolation of N-((S)-1-carboxyethyl)-D-phenylalanine. Retrieved from 4.
-
Google Patents. (2002). Purification method of N-(1(S)-ethoxycarbonyl-3-phenylpropyl)-L-alanine (WO2002074728A1). Retrieved from 5.
-
PrepChem. (n.d.). Synthesis of N-ethyl-D-phenylalanine and related analogs. Retrieved from 6.
-
Google Patents. (2011). Method for preparing D-phenylalanine through dynamic kinetic resolution (CN102010345A). Retrieved from 1.
-
Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine. Retrieved from .
Sources
- 1. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution - Google Patents [patents.google.com]
- 2. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 3. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2002074728A1 - Purification method of n-(1(s)-ethoxycarbonyl-3-phenylpropyl)-l-alanine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Stereochemical Integrity of ((S)-1-carboxyethyl)-D-phenylalanine HCl
Topic: Prevention of Racemization/Epimerization in ((S)-1-carboxyethyl)-D-phenylalanine Hydrochloride CAS Reference: (Generic structure reference for N-(1-carboxyethyl)-D-Phe) Document ID: TSC-2026-CPD-09 Last Updated: March 1, 2026
Core Directive & Executive Summary
The Challenge: ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride is a critical chiral building block, often used in the synthesis of ACE inhibitors and specific peptidomimetics. As a secondary amine (N-alkylated amino acid), it presents unique challenges compared to standard primary amino acids.
The Critical Risk:
While the (S)-1-carboxyethyl center is relatively stable, the D-phenylalanine
The Solution: Preserving stereochemical integrity requires a "Low-Base / High-Speed" activation strategy. We recommend the use of 2,4,6-Collidine (TMP) over DIPEA/TEA and the inclusion of Oxyma Pure or HOAt as suppressors.
Mechanism of Failure: Why Epimerization Occurs
To prevent the issue, you must understand the mechanism. Unlike standard amino acids which racemize via oxazolone formation, N-alkylated amino acids like this compound primarily racemize via direct base-catalyzed enolization .
Visualizing the Risk Pathway
Figure 1: The direct enolization pathway is the primary failure mode. The steric bulk of the N-alkyl group slows down the desired coupling, giving bases more time to abstract the acidic
Troubleshooting Guide: Scenarios & Solutions
Scenario A: High Epimerization Levels (>5%) During Peptide Coupling
User Observation: "I am coupling ((S)-1-carboxyethyl)-D-Phe to a proline derivative using HATU/DIPEA, but I see 10% of the wrong diastereomer by HPLC."
Root Cause:
-
Base Strength: DIPEA (pKa ~10.5) is too strong for N-alkylated couplings where the reaction rate is sterically hindered.
-
Reagent Choice: HATU is extremely fast at activation, but if the coupling (amine attack) is slow due to sterics, the activated ester sits in solution and racemizes.
Corrective Protocol:
-
Switch Base: Replace DIPEA with 2,4,6-Collidine (TMP) .
-
Why? Collidine is a weaker base (pKa ~7.4) and highly sterically hindered. It is sufficient to neutralize the HCl salt but insufficient to abstract the
-proton.
-
-
Switch Reagent: Use DIC / Oxyma Pure .
-
Why? Carbodiimides (DIC) with Oxyma create an active ester that is less prone to racemization than the uronium (HATU) species in this specific steric context.
-
Optimized Protocol:
-
Dissolve ((S)-1-carboxyethyl)-D-Phe HCl (1.0 eq) and Oxyma Pure (1.0 eq) in DMF/DCM (1:1) at 0°C.
-
Add DIC (1.0 eq) and stir for 2 minutes.
-
Add the amine component (1.0 eq) followed by 2,4,6-Collidine (2.0 eq) .
-
Allow to warm to Room Temperature (RT) naturally. Monitor conversion.
Scenario B: Inconsistent Optical Rotation After Workup
User Observation: "My coupling went well, but after aqueous extraction, the optical rotation dropped."
Root Cause: The compound is an amino acid derivative.[1][2][3] If the workup involves high pH (pH > 9) to remove unreacted acids, the D-Phe center can epimerize even after coupling if the product is an ester or activated amide.
Corrective Protocol:
-
Acidic Workup: Maintain aqueous phases at pH 2–3 during initial washes.
-
Mild Neutralization: If basic extraction is required, use saturated
(pH ~8.5) and limit contact time to < 5 minutes. Never use or .
Comparative Data: Base Selection
The choice of base is the single most critical factor in preventing racemization for this molecule.
| Base | pKa (approx) | Steric Hindrance | Risk Level | Recommendation |
| Triethylamine (TEA) | 10.7 | Low | Critical | Do Not Use. Causes rapid enolization. |
| DIPEA (Hünig's Base) | 10.5 | Medium | High | Avoid if possible. Use only if Collidine fails. |
| N-Methylmorpholine (NMM) | 7.4 | Medium | Low | Good alternative. |
| 2,4,6-Collidine | 7.4 | High | Minimal | Standard of Care. Best balance of basicity and safety. |
Frequently Asked Questions (FAQ)
Q1: Can I use the Acid Chloride method for this coupling? A: Yes, and it is often superior. The "Bis(trichloromethyl)carbonate (BTC) / Collidine" method is famously effective for N-alkyl amino acids. It generates the acid chloride in situ, which is highly reactive and couples before epimerization can occur, provided the base is weak (Collidine).
Q2: How do I separate the (S,D) and (S,L) diastereomers if epimerization occurs? A: Since they are diastereomers, they have different physical properties.
-
Reverse Phase HPLC: Often separable on C18 columns using a slow gradient (e.g., 0.1% TFA in Water/Acetonitrile).
-
Chiral HPLC: If C18 fails, use a Chiralpak AD-H or Chiralcel OD-H column.
-
Note: The (S,L) isomer (all-L analog) typically elutes earlier on C18 systems due to different hydrophobicity profiles.
Q3: Is the HCl salt hygroscopic? A: Yes. Moisture absorption can lead to hydrolysis or weighing errors. Store at -20°C in a desiccator. Allow the bottle to warm to room temperature before opening to prevent condensation.
Validated Workflow: Racemization-Free Coupling
Follow this decision tree to select the correct experimental path.
Figure 2: Decision matrix for coupling conditions based on steric hindrance.
References
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization during the Coupling of N-Alkylated Amino Acids." Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Knowledge Base.
-
Thanda, S., et al. (2025). "Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides." ResearchGate / Chemistry Journals.
-
Steinauer, R., et al. (2023). "Epimerization Mechanisms in Peptide Synthesis: Direct Enolization vs. Oxazolone Formation." Thieme Connect.
Sources
Technical Support Center: Troubleshooting Solubility of ((S)-1-carboxyethyl)-D-phenylalanine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of complex amino acid derivatives during assay development and high-throughput screening (HTS).
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride (CAS 103954-24-1)[1] is a classic example of a molecule where structural nuances dictate macroscopic behavior. This compound is a dicarboxylic acid featuring a secondary amine, supplied as a hydrochloride (HCl) salt. Its solubility is not a static property; rather, it is a dynamic function of pH, solvent dielectric constant, and buffering capacity. Understanding the causality between its cationic, zwitterionic, and anionic states is the key to preventing precipitation and ensuring reproducible experimental workflows.
Physicochemical Profiling & Causality
To troubleshoot effectively, we must first map the ionization states of the molecule. Because it possesses two carboxylic acid groups and one secondary amine, the molecule acts as a tribasic system:
-
Low pH (< 2.0): The molecule exists as a fully protonated cation (
). The HCl salt form provides excellent aqueous solubility due to strong ion-dipole interactions with water. -
Isoelectric Point (pH ~2.8 - 3.5): As the pH rises, the molecule loses a proton to become a neutral zwitterion (
). In this state, intermolecular ionic interactions between the molecules dominate over solvent interactions, and aqueous solubility drops to its absolute minimum[2]. -
Physiological pH (pH 7.4): The molecule is fully deprotonated into a dianion (
), which is highly soluble in water due to its high net negative charge.
Quantitative Solubility Profile
| Solvent System | Local pH | Dominant Ionic Species | Net Charge | Solubility Status |
| Unbuffered Water (High Conc.) | < 2.0 | Cationic ( | +1 | Highly Soluble |
| Weak Aqueous Buffer | 2.8 – 3.5 | Zwitterionic ( | 0 | Insoluble (Precipitates) |
| Strong Buffer / NaOH adjusted | 7.4 | Dianionic ( | -2 | Highly Soluble |
| 100% Anhydrous DMSO | N/A | Cationic (HCl salt) | +1 | Soluble |
| DMSO diluted into weak PBS | ~ 3.0 (locally) | Zwitterionic ( | 0 | Insoluble (DMSO Crash) |
Troubleshooting FAQs
Q1: Why does my solution turn cloudy when I dissolve the HCl salt directly into unbuffered water or a weak assay medium? A: This is a classic case of isoelectric precipitation[3]. When you dissolve the HCl salt, it releases protons, dropping the local pH of the unbuffered water. Depending on your compound concentration, the pH often lands squarely in the 2.8–3.5 range. At this isoelectric point (pI), the compound forms a neutral zwitterion, drastically reducing its solubility and causing it to crash out as a cloudy suspension[2]. Solution: Pre-dissolve the compound in a strong buffer (pH > 7.0) or dynamically adjust the pH using at least 2 molar equivalents of NaOH to push the molecule into its highly soluble dianionic state.
Q2: I am preparing a high-concentration stock in DMSO for HTS. Why does it precipitate immediately upon dilution into my PBS assay buffer (pH 7.4)? A: This phenomenon, known as the "DMSO crash," occurs due to a micro-environmental pH shock. While the bulk PBS is at pH 7.4, the acidic protons from the HCl salt locally overwhelm the buffer capacity at the droplet interface during dilution. This transiently drops the pH to the pI, causing instantaneous precipitation before bulk mixing can neutralize the acid. Solution: Ensure your receiving buffer has a high buffering capacity (e.g., ≥50 mM HEPES or Phosphate). Alternatively, pre-neutralize the DMSO stock by adding 1-2 equivalents of an organic base like N,N-Diisopropylethylamine (DIPEA) prior to dilution.
Q3: Can I use heat (>60°C) to force the precipitated zwitterion back into solution? A: No. While heating increases kinetic solubility, N-alkylated amino acids are highly susceptible to thermal degradation[2]. Heating under slightly acidic conditions can induce intramolecular cyclization (forming diketopiperazines) or decarboxylation. Solution: Limit heating to a maximum of 37°C–40°C. Rely on pH adjustment and gentle sonication rather than thermal forcing to achieve dissolution.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution (pH 7.4)
Objective: To create a stable, high-concentration aqueous stock without passing through the insoluble zwitterionic phase. This protocol is self-validating; the visual clearance of the solution confirms the successful transition to the dianionic state.
-
Weighing: Transfer the required mass of ((S)-1-carboxyethyl)-D-phenylalanine HCl into a sterile conical tube.
-
Initial Hydration: Add 80% of the final target volume using molecular-grade water. The solution will likely be acidic (pH < 2.5) and may appear partially dissolved or cloudy.
-
Base Titration: Add 2.0 molar equivalents of 1M NaOH dropwise while vortexing. (For example, if you are dissolving 1 mmol of compound, add exactly 2 mL of 1M NaOH).
-
Validation: Monitor the pH using a micro-pH probe. The solution will clear completely and become transparent as the pH crosses 6.5 and the dianion forms.
-
Final Adjustment: Adjust the final pH to 7.4 using dilute NaOH or HCl as necessary.
-
Completion: Bring to the final volume with molecular-grade water and sterile filter (0.22 µm) for downstream use.
Protocol 2: Preparation of a 50 mM DMSO Stock and Buffer Dilution Strategy
Objective: To prepare an organic stock for library storage and execute a crash-free dilution into biological assay media.
-
Organic Dissolution: Dissolve the compound in 100% anhydrous DMSO. The HCl salt is generally soluble in DMSO, but vortexing or mild sonication (water bath, 37°C) may be required.
-
Pre-Neutralization (Crucial Step): Add 1.5 to 2.0 molar equivalents of DIPEA directly to the DMSO stock. This neutralizes the HCl salt in the organic phase, preventing downstream buffer shock.
-
Buffer Preparation: Ensure the receiving biological buffer (e.g., PBS or HEPES) is at least 50 mM in strength to absorb any residual pH shifts.
-
Dilution: Add the DMSO stock dropwise to the vigorously stirring buffer to ensure rapid dispersal. Maximize final DMSO concentration to ≤1% to prevent solvent-induced toxicity in cell-based assays.
Solubility Troubleshooting Workflow
Caption: Workflow for troubleshooting the solubility of ((S)-1-carboxyethyl)-D-phenylalanine HCl based on solvent and pH.
References
-
Sigma-Aldrich. (2S)-2-[(1-carboxyethyl)amino]-3-phenylpropanoic acid hydrochloride (CAS 103954-24-1) Product Catalog. Link
-
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. Link
-
Benchchem. Diethyl phthalimidomalonate - Amino Acid Hydrochloride Salt Properties & Isoelectric Precipitation. Link
Sources
Technical Support Center: Optimizing pH for ((S)-1-carboxyethyl)-D-phenylalanine Hydrochloride Extraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the liquid-liquid extraction of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride. We will delve into the core principles, provide actionable protocols, and troubleshoot common issues encountered during the extraction process.
Section 1: Foundational Principles (FAQs)
This section addresses the fundamental concepts governing the extraction of this specific phenylalanine derivative. Understanding these principles is critical for effective method development and troubleshooting.
Q1: What is ((S)-1-carboxyethyl)-D-phenylalanine and why is its molecular structure crucial for extraction?
A: ((S)-1-carboxyethyl)-D-phenylalanine is a derivative of the amino acid D-phenylalanine.[1] Its structure contains three key functional groups that dictate its chemical behavior:
-
A secondary amine group: This group is basic and can be protonated.
-
An α-carboxyl group: This is the original carboxyl group from the D-phenylalanine backbone. It is acidic.
-
A second carboxyl group on the (S)-1-carboxyethyl substituent. This group is also acidic.
The presence of both acidic (carboxyl) and basic (amino) groups makes the molecule amphoteric , meaning it can react as either an acid or a base.[2] This dual nature allows the molecule to exist in different ionic states depending on the pH of the solution, including as a zwitterion (a molecule with both positive and negative charges, but a net charge of zero).[3][4] This pH-dependent charge is the single most important factor to manipulate for a successful extraction.[5][6]
Q2: How does pH influence the solubility and extractability of this compound?
A: The extractability of ((S)-1-carboxyethyl)-D-phenylalanine into an organic solvent is inversely related to its solubility in the aqueous phase. By adjusting the pH, we control the molecule's ionization state and, therefore, its solubility.[7][8]
-
At Low pH (e.g., pH < 1.5): The amino group is protonated (-NH₂⁺-) and both carboxyl groups are protonated (-COOH). The molecule carries a net positive charge (+1), making it highly polar and very soluble in water.
-
At High pH (e.g., pH > 10): The amino group is neutral (-NH-) and both carboxyl groups are deprotonated (-COO⁻). The molecule carries a net negative charge (-2), making it highly polar and very soluble in water.
-
At the Isoelectric Point (pI): At a specific, acidic pH, the positive charge on the protonated amino group is balanced by the negative charge from one of the deprotonated carboxyl groups. The molecule exists as a zwitterion with a net charge of zero.[9] In this state, the molecule is at its most non-polar, exhibiting minimum solubility in water and maximum solubility in a suitable organic solvent.
Therefore, the core principle of the extraction is to adjust the pH of the aqueous solution to the compound's isoelectric point (pI) to drive it into the organic phase.[10]
Q3: What are the key parameters for a successful liquid-liquid extraction?
A: Beyond pH, several factors are critical for an efficient liquid-liquid extraction (LLE):[10][11]
-
Choice of Organic Solvent: The solvent must be immiscible with water and have a high affinity for the neutral (zwitterionic) form of the target molecule.
-
Partition Coefficient (K): This ratio describes how the compound distributes itself between the organic and aqueous phases at equilibrium. The goal is to maximize K by optimizing the pH and solvent choice.
-
Phase Ratio: The volume ratio of the organic to the aqueous phase can be adjusted to optimize extraction efficiency.
-
Thorough Mixing: Vigorous mixing is required to maximize the surface area between the two phases and allow the compound to transfer, but overly aggressive shaking can lead to emulsions.[12][13]
-
Clean Phase Separation: Allowing the layers to fully separate is essential to avoid cross-contamination.
Section 2: Quantitative Data & Key Parameters
For ((S)-1-carboxyethyl)-D-phenylalanine, we must consider three pKa values. The pI for a molecule with two acidic groups and one basic group is calculated by averaging the pKa values of the two acidic groups.[14][15]
| Parameter | Estimated Value | Rationale & Significance |
| pKa₁ (α-carboxyl) | ~2.0 | Based on typical α-carboxyl pKa values for phenylalanine (1.83-2.20).[16] This is the most acidic group. |
| pKa₂ (side-chain carboxyl) | ~2.3 - 3.5 | Estimated based on the carboxyl group of similar structures like alanine (pKa ~2.34). The exact value may differ slightly. |
| pKa₃ (amino) | ~9.0 - 9.5 | Based on typical α-amino pKa values for phenylalanine (9.13-9.31).[16] This is the basic group. |
| Isoelectric Point (pI) | ~2.15 - 2.75 | Calculated as (pKa₁ + pKa₂)/2. This is the target pH for maximum extraction efficiency.[14] |
Recommended Organic Solvents for Extraction
| Solvent | Density (g/mL) | Polarity | Notes |
| Ethyl Acetate | 0.902 | Medium | Good general-purpose solvent, less dense than water (top layer). Often provides clean phase separation. |
| Dichloromethane (DCM) | 1.33 | Medium | Denser than water (bottom layer). Can be effective but is more volatile and has higher toxicity. |
| n-Butanol | 0.81 | High | Has some miscibility with water, which can be useful but may complicate phase separation. Good for more polar zwitterions. |
| Methyl Isobutyl Ketone (MIBK) | 0.80 | Medium | Less soluble in water than other ketones, good alternative to ethyl acetate. |
Section 3: Experimental Workflow & Protocol
Workflow for pH-Optimized Extraction
The following diagram illustrates the logical flow for extracting the target compound.
Caption: Workflow for pH-optimized extraction.
Protocol: Step-by-Step Guide to pH Optimization
This protocol provides a self-validating system to empirically determine the optimal extraction pH.
-
Preparation: Dissolve a known quantity of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride in deionized water to create a stock solution (e.g., 10 mg/mL).
-
Small-Scale pH Screening (Validation Step):
-
Aliquot the stock solution into several small vials (e.g., 1 mL each).
-
Using a calibrated pH meter, carefully adjust the pH of each vial to a different point within the estimated optimal range (e.g., pH 2.0, 2.2, 2.4, 2.6, 2.8, 3.0) using dilute NaOH.
-
To each vial, add an equal volume of the chosen organic solvent (e.g., 1 mL of ethyl acetate).
-
Cap and vortex each vial for 2 minutes to ensure thorough mixing.
-
Centrifuge the vials to achieve a clean phase separation.
-
Carefully remove a sample from the organic layer of each vial for analysis.
-
-
Analysis: Analyze the samples from the organic phase using a suitable method like HPLC-UV to quantify the amount of extracted product.[17][18][19] The pH that yields the highest concentration in the organic phase is your optimal extraction pH.
-
Scaled-Up Extraction:
-
Using the optimal pH determined in the screening step, prepare your bulk aqueous solution.
-
Transfer the pH-adjusted solution to a separatory funnel.
-
Add an appropriate volume of the organic solvent (e.g., a 1:1 ratio with the aqueous phase).
-
Stopper the funnel and invert it, venting frequently to release any pressure.
-
Shake gently for 2-3 minutes. Avoid vigorous shaking that can cause emulsions.[12]
-
-
Phase Separation & Collection:
-
Mount the funnel on a ring stand and allow the layers to fully separate.
-
Drain the lower layer. If using a solvent denser than water like DCM, this will be your organic phase. If using a solvent less dense than water like ethyl acetate, the aqueous layer is drained first.
-
Collect the organic layer containing your product.
-
-
Washing and Drying:
-
Return the organic layer to the funnel and wash it with a small volume of brine (saturated NaCl solution). This helps remove dissolved water and break minor emulsions.[12][20]
-
Drain the washed organic layer into a clean flask and add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Product Recovery:
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the purified, neutral form of your product.
-
Section 4: Troubleshooting Guide
Q: My extraction yield is extremely low. What are the likely causes?
A: This is the most common issue and is almost always pH-related.
-
Incorrect pH: Your primary suspect. The optimal pH window for this compound is very narrow. If the pH is too high or too low, the compound will remain as a charged species in the aqueous layer. Solution: Perform the small-scale pH screening protocol described above to find the empirical optimum.
-
Inappropriate Solvent: The chosen organic solvent may not be polar enough to effectively solvate the zwitterionic form. Solution: Try a more polar, water-immiscible solvent like n-butanol.
-
Insufficient Mixing: The compound was not given enough opportunity to partition into the organic phase. Solution: Increase mixing time, but do so gently to avoid emulsions.[13]
Q: I've formed a stable emulsion between the layers that won't separate. How can I fix this?
A: Emulsions occur when interfacial tension is too low. Several techniques can be used to break them:
-
Add Brine: The most effective method. Add a significant volume of saturated NaCl solution. This increases the ionic strength of the aqueous phase, forcing separation.[12][21]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours).[20][22]
-
Gentle Stirring: Slowly stir the emulsion layer with a glass rod.
-
Centrifugation: If the volume is manageable, centrifuging the mixture will force the layers to separate.[13]
-
Prevention: In the future, use gentle, swirling inversions of the separatory funnel rather than aggressive shaking.[12]
Q: The recovered product is contaminated with salts. How did this happen?
A: This indicates that some of the aqueous phase was carried over with your organic layer.
-
Incomplete Phase Separation: Be careful to make a clean separation at the interface. It is better to leave a small amount of the organic layer behind than to contaminate it with the aqueous phase.
-
Insufficient Washing/Drying: The brine wash is a critical step to remove dissolved water and water-soluble salts. Ensure you use it. Also, ensure you add enough drying agent to remove all residual water from the organic solvent before evaporation.
Q: How can I confirm the identity and purity of my extracted product?
A: After extraction, you should always validate your product.
-
HPLC: High-Performance Liquid Chromatography is an excellent method to check for purity and can be used for quantification if a standard is available.[23][24]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
NMR Spectroscopy: Provides structural confirmation of the isolated compound.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]
-
Zwitterions and pH-dependent solubility. (n.d.). Scribd. [Link]
-
HPLC Methods for analysis of Phenylalanine. (n.d.). HELIX Chromatography. [Link]
-
Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems. (2018). MDPI. [Link]
-
Phenylalanine, Tyrosine & Tryptophan HPLC Assay. (n.d.). Eagle Biosciences. [Link]
-
HPLC assay of phenylalanine and tyrosine in blood spots on filter paper. (1983). PubMed. [Link]
-
Effects of Extraction Solvents on the Quantification of Free Amino Acids in Lyophilised Brewer's Yeast. (n.d.). Semantic Scholar. [Link]
- Amino acid extraction. (1949).
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]
-
Zwitterion and PH Dependent Solubilty. (n.d.). Scribd. [Link]
-
Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method. (2024). Tiei. [Link]
-
Equilibrium Studies on Enantioselective Liquid–Liquid Extraction of Phenylalanine Enantiomers Using BINAP–Metal Complexes. (2012). Journal of Chemical & Engineering Data. [Link]
-
Extraction of some essential amino acids using aqueous two-phase systems made by sugar-based deep eutectic solvents. (2023). PMC. [Link]
-
Zwitterion | Definition, Structure & Properties. (n.d.). Study.com. [Link]
-
Organic Solvent Extraction of Proteins. (2018). G-Biosciences. [Link]
-
Identification of an extraction protocol from dried blood spots for untargeted metabolomics: application to phenylketonuria. (2025). PMC. [Link]
-
Isoelectric Point Calculation | Formula & Equation. (2017). Study.com. [Link]
-
How to calculate an isoelectric point of amino acids? (2016). Quora. [Link]
-
Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. (2014). PubMed. [Link]
-
Separation of L-Phenylalanine by Solvent Sublation and Solvent Extraction Method. (2018). Semantic Scholar. [Link]
-
Problems with extractions. (n.d.). University of York. [Link]
-
Extraction of amino acids from and their addition to renal blood plasma. (n.d.). American Journal of Physiology-Legacy Content. [Link]
-
Amino Acids - Isoelectric Point. (n.d.). Organic Chemistry. [Link]
-
Zwitterions and pH–dependent solubility. (1996). American Journal of Health-System Pharmacy. [Link]
-
Isoelectric Points of Amino Acids (and How To Calculate Them). (2023). Master Organic Chemistry. [Link]
-
1-Carboxyethylphenylalanine. (n.d.). PubChem. [Link]
-
How do we derive the formula of isoelectric point? (2024). Chemistry Stack Exchange. [Link]
-
A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS. (n.d.). PMC. [Link]
-
The pKa Table Is Your Friend. (2026). Master Organic Chemistry. [Link]
-
Separation and Purification of Amino Acids. (n.d.). ResearchGate. [Link]
-
Ch27 pKa and pI values. (n.d.). University of Calgary. [Link]
-
pKa Data Compiled by R. Williams. (2022). pKa Values INDEX. [Link]
-
Amino Acids. (n.d.). HSC[Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2024). MDPI. [Link]
Sources
- 1. 1-Carboxyethylphenylalanine | C12H15NO4 | CID 59100900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino Acids - Isoelectric Point [quimicaorganica.org]
- 3. study.com [study.com]
- 4. quora.com [quora.com]
- 5. academic.oup.com [academic.oup.com]
- 6. scribd.com [scribd.com]
- 7. US2471053A - Amino acid extraction - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. study.com [study.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Amino Acids [vanderbilt.edu]
- 17. helixchrom.com [helixchrom.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 21. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 22. azom.com [azom.com]
- 23. eaglebio.com [eaglebio.com]
- 24. HPLC assay of phenylalanine and tyrosine in blood spots on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing residual solvents from ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Welcome to the Technical Support Center for API and intermediate processing. This guide is specifically engineered for researchers and process chemists dealing with the thermodynamic and kinetic challenges of isolating and drying ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride .
As a dicarboxylic acid and secondary amine hydrochloride, this molecule exhibits intense hydrogen-bonding capabilities and high hygroscopicity. Standard drying techniques often fail, leading to either solvent entrapment or thermal degradation. This guide provides field-proven, self-validating protocols to ensure regulatory compliance and product integrity.
Part 1: Core Troubleshooting FAQs
Q1: Why does my batch consistently fail ICH Q3C limits for ethanol and isopropanol, even after 48 hours in a vacuum oven at 50°C? The Causality: Hydrochloride salts of amino acids form highly robust, rigid crystal lattices. Polar solvents like ethanol, methanol, and isopropanol act as strong hydrogen-bond acceptors and donors. Instead of remaining on the surface, these solvents become clathrated (trapped within the interstitial spaces of the crystal lattice). Applying extended heat and vacuum only evaporates surface solvent. This often causes "case-hardening," where the surface over-dries and seals the internal lattice, permanently trapping the internal solvent[1]. Furthermore, pushing temperatures above 60°C risks thermal degradation, specifically intramolecular dehydration leading to diketopiperazine formation. The Solution: You must break the crystal lattice to release the solvent. This is achieved through a thermodynamic Solvent Displacement Slurry (Protocol A) or by bypassing the liquid phase entirely via Lyophilization (Protocol B).
Q2: We use methanol and anhydrous HCl gas to form the hydrochloride salt. Are there specific regulatory risks associated with this? The Causality: Yes, this presents a critical safety and regulatory risk. When amine hydrochloride salts are prepared in alcoholic solvents, the alcohol reacts with the hydrogen chloride to form alkyl chlorides (e.g., methyl chloride or ethyl chloride). These are highly potent Potential Genotoxic Impurities (PGIs)[2]. Even if your residual methanol is within the standard of 3000 ppm[3], the generated methyl chloride must be controlled to parts-per-million (ppm) or parts-per-billion (ppb) levels based on the Threshold of Toxicological Concern (TTC). The Solution: Substitute anhydrous HCl gas with 37% aqueous HCl, or switch the crystallization matrix to a non-alcoholic solvent system (e.g., Ethyl Acetate or MTBE) to completely prevent the esterification/halogenation side reaction[2].
Q3: What are the target regulatory limits for the solvents typically used in this workflow? The Causality: To release a batch for clinical or commercial use, residual solvents must not exceed their Permitted Daily Exposure (PDE) limits as defined by the [3][4].
Table 1: ICH Q3C (R9) Limits for Common Process Solvents
| Solvent | ICH Class | Toxicity Profile | Concentration Limit (ppm) | PDE (mg/day) |
| Methanol | Class 2 | Neurotoxicity / Teratogenicity | 3,000 | 30.0 |
| Dichloromethane | Class 2 | Suspected Carcinogen | 600 | 6.0 |
| Ethanol | Class 3 | Low Toxic Potential | 5,000 | 50.0 |
| Isopropanol | Class 3 | Low Toxic Potential | 5,000 | 50.0 |
| Acetone | Class 3 | Low Toxic Potential | 5,000 | 50.0 |
| Heptane | Class 3 | Low Toxic Potential | 5,000 | 50.0 |
Part 2: Experimental Protocols
Protocol A: Anti-Solvent Slurry Wash (Solvent Displacement)
Use this protocol when the API is thermally stable up to 50°C but suffers from severe lattice-entrapped alcohols. Mechanism: Displaces tightly bound hydrogen-bonding solvents (ethanol/IPA) with a volatile, non-hydrogen-bonding anti-solvent (heptane) that cannot be clathrated by the polar crystal lattice.
-
Reactor Charging: Transfer the solvent-wet cake of ((S)-1-carboxyethyl)-D-phenylalanine HCl into a jacketed glass-lined reactor.
-
Anti-Solvent Addition: Add 8 volumes (v/w) of n-heptane (or MTBE).
-
Thermodynamic Exchange: Agitate the slurry vigorously at 40°C for 2.5 hours. The elevated temperature provides the activation energy needed for the trapped polar solvent to diffuse out of the lattice and partition into the bulk anti-solvent.
-
Isolation: Cool the reactor to 10°C at a rate of 0.5°C/min to prevent sudden precipitation of impurities. Filter the suspension under nitrogen pressure.
-
Cake Washing: Wash the filter cake with 2 volumes of cold (5°C) n-heptane to flush the displaced polar solvent from the interstitial cake void volume.
-
Vacuum Drying: Transfer to a vacuum oven. Dry at 45°C under high vacuum (< 50 mbar) for 12 hours.
Protocol B: Aqueous Lyophilization (Freeze-Drying)
Use this protocol if the API exhibits thermal degradation (e.g., discoloration, impurity formation) during standard vacuum drying. Mechanism: Bypasses the liquid-to-gas phase transition. By sublimating ice directly to vapor, the crystal lattice collapses into a highly porous amorphous powder, physically preventing solvent entrapment and avoiding thermal stress.
-
Dissolution: Dissolve the wet ((S)-1-carboxyethyl)-D-phenylalanine HCl in Highly Purified Water (HPW) to a concentration of 12% w/v.
-
Sterile Filtration: Pass the solution through a 0.22 µm PVDF membrane filter to remove particulates and ensure sterility.
-
Tray Loading: Transfer the filtered solution into stainless steel lyophilization trays. Critical: Ensure a fill depth of < 1.5 cm to maximize the surface-area-to-volume ratio for efficient sublimation.
-
Freezing (Thermal Arrest): Freeze the solution to -40°C at a controlled rate of 1°C/min. Hold at -40°C for 4 hours to ensure complete crystallization of the free water.
-
Primary Drying (Sublimation): Reduce the chamber pressure to 100 mTorr. Raise the shelf temperature to -10°C. Hold for 24–36 hours until the Pirani gauge aligns with the capacitance manometer (indicating the end of sublimation).
-
Secondary Drying (Desorption): Raise the shelf temperature to 25°C at 0.5°C/min. Hold for 6 hours to desorb bound moisture. Break the vacuum with dry nitrogen gas before unloading.
Part 3: Process Visualizations
Workflow for troubleshooting residual solvent entrapment versus thermal degradation.
Mechanism of genotoxic alkyl chloride formation during hydrochloride salt preparation in alcohols.
References
-
ICH Q3C (R9) Guideline on impurities: guideline for residual solvents Source: European Medicines Agency (EMA) URL:[Link]
-
Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Alcohols Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
Validation & Comparative
Strategic HPLC Method Development for ((S)-1-carboxyethyl)-D-phenylalanine Hydrochloride
A Comparative Guide for Diastereomeric and Enantiomeric Analysis
Executive Summary & Analytical Context
The analysis of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride presents a classic but deceptive challenge in pharmaceutical chromatography. Structurally, this molecule is a secondary amine dicarboxylic acid—a zwitterionic "di-peptide mimic" often encountered as a key intermediate in the synthesis of ACE inhibitors (like Enalapril or Ramipril).
The Core Challenge: Because this molecule contains two chiral centers, the analytical method must distinguish between the target (S,D)-isomer and its potential stereoisomers:
-
Diastereomers: (S,S), (R,D), (R,S). These have different physical properties and can often be separated on achiral phases.
-
Enantiomer: (R,L) (the mirror image of the target). This requires a chiral stationary phase (CSP).[1][2]
This guide objectively compares the two dominant strategies for this analysis: High-Temperature RP-HPLC (the industry workhorse for diastereomeric purity) and Zwitterionic Chiral LC (the modern gold standard for total stereochemical control).
Comparative Analysis: RP-HPLC vs. Zwitterionic Chiral LC
The following table summarizes the performance metrics based on field application data for N-substituted amino acid derivatives.
| Feature | Method A: High-Temp RP-HPLC (C18) | Method B: Zwitterionic Chiral LC (ZWIX) |
| Primary Mechanism | Hydrophobic Interaction + Ionic Suppression | Double Ion-Exchange + Steric Fit |
| Target Selectivity | Excellent for Diastereomers ((S,D) vs (S,S)) | Excellent for Enantiomers ((S,D) vs (R,L)) |
| Stationary Phase | C8 or C18 (e.g., Zorbax Eclipse, Hypersil BDS) | Chiralpak ZWIX(+) or ZWIX(-) |
| Mobile Phase | Phosphate Buffer (pH 2.0–3.[2]0) / ACN | MeOH / ACN / Acid / Base additives |
| Run Time | 10–20 min | 15–30 min |
| Robustness | High (Standard QC friendly) | Moderate (Sensitive to buffer/temp) |
| Detection Limit | Low UV (210 nm) - High Sensitivity | Higher background (requires MS or high conc.) |
| Cost Per Run | Low ($) | High ( |
Expert Insight: The Causality of Choice
-
Choose Method A (RP-HPLC) if your primary impurity concern is the (S,S)-diastereomer . This impurity typically arises from incomplete stereocontrol during the coupling of the alanine and phenylalanine precursors. The C18 phase, when heated, exploits the subtle difference in hydrodynamic volume between the diastereomers.
-
Choose Method B (ZWIX) if you must prove enantiomeric purity (absence of the mirror image). Standard Crown Ether columns (like Crownpak CR) often fail here because the secondary amine prevents the formation of the necessary "tripod" complex with the crown ether [1]. Zwitterionic phases overcome this by utilizing both anion and cation exchange sites.[3]
Method Development Decision Matrix
The following logic flow illustrates the decision process for selecting the correct mode based on Critical Quality Attributes (CQAs).
Figure 1: Decision tree for selecting the analytical mode based on impurity profile requirements.
Detailed Experimental Protocols
Method A: High-Temperature RP-HPLC (The "Workhorse")
Best for: Routine purity analysis, separating diastereomers, and quantifying chemical impurities.
Scientific Rationale: The analyte is zwitterionic.[3] At neutral pH, it exists as a zwitterion with poor retention on C18. We must use a low pH (2.0–2.5) phosphate buffer to protonate the carboxylic acids (suppressing ionization) and the amine. This forces the molecule into a cationic state that interacts with the silanols and the C18 chains. High temperature (50–60°C) is critical; it reduces mobile phase viscosity and improves mass transfer, sharpening the peaks of these bulky amino acid derivatives [2].
Protocol:
-
Column: L1 (C18) or L7 (C8), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 2.5 with Orthophosphoric Acid ( ). -
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 5% B
-
15 min: 40% B
-
20 min: 40% B
-
21 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Temperature: 60°C (Critical parameter).
-
Detection: UV at 210 nm (peptide bond/carboxyl) or 215 nm.
Self-Validation Check:
-
System Suitability: Resolution (
) between the (S,D) main peak and the (S,S) diastereomer should be . If tailing occurs ( ), increase buffer concentration or temperature.
Method B: Zwitterionic Chiral LC (The "Specialist")
Best for: Enantiomeric excess (ee) determination and confirming absolute stereochemistry.
Scientific Rationale: Unlike standard crown ether columns that require a primary amine, Zwitterionic phases (like Chiralpak ZWIX) contain both anion and cation exchange sites fused to a chiral selector (typically Cinchona alkaloid derivatives). This allows the stationary phase to "grab" the analyte at both the amine (via ion exchange) and the acid (via ion exchange) simultaneously, creating a rigid 3-point interaction essential for chiral recognition of secondary amino acids [3].
Protocol:
-
Column: Chiralpak ZWIX(+) or ZWIX(-), 150 x 3.0 mm, 3 µm.
-
Mobile Phase: MeOH / ACN / Water (49:49:2 v/v/v).
-
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).
-
Note: The specific ratio of Acid/Base modulates the ionization state of the ZWIX selector and the analyte.
-
-
Flow Rate: 0.5 mL/min (lower flow due to viscosity of MeOH).
-
Temperature: 25°C (Lower temperature enhances chiral recognition mechanisms).
-
Detection: UV 254 nm (Phenyl ring absorption) or LC-MS (compatible due to volatile additives).
Self-Validation Check:
-
Elution Order: On ZWIX(+), the L-isomer of amino acids typically elutes before the D-isomer. Verify this with pure standards of the enantiomer.
-
Hysteresis: These columns equilibrate slowly. Allow 20 column volumes before the first injection.
Mechanism of Action: Zwitterionic Separation
Understanding the molecular interaction is key to troubleshooting Method B.
Figure 2: The "Double Ion-Exchange" mechanism required to separate the enantiomers of zwitterionic secondary amines.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
TSI Journals. (2013). Optimization and validation of an HPLC method for determination of related compounds in Enalapril maleate tablets. Analytical Chemistry: An Indian Journal. Retrieved from [Link]
-
Morvan, M., & Miksík, I. (2021).[3] Recent Advances in Chiral Analysis of Proteins and Peptides. Journal of Chromatography A. Retrieved from [Link]
Sources
Chiral HPLC Separation of N-(1-carboxyethyl)-phenylalanine Stereoisomers: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Context
The enantiomeric separation of amino acid derivatives, particularly N-alkylated dicarboxylic secondary amines like ((S)-1-carboxyethyl)-D-phenylalanine , presents a unique analytical challenge. This molecule—often encountered as a critical intermediate in the synthesis of ACE inhibitors (e.g., enalapril) or in the study of opine dehydrogenases—possesses two stereocenters, a zwitterionic nature at physiological pH, and multiple hydrogen-bond donors/acceptors.
Traditional reversed-phase chromatography (e.g., C18 columns) fails to resolve these enantiomers without pre-column chiral derivatization. Therefore, direct chiral high-performance liquid chromatography (HPLC) using specialized Chiral Stationary Phases (CSPs) is required. As an application scientist, selecting the right CSP requires analyzing the molecule's functional groups. The secondary amine and two carboxylate moieties dictate that the separation mechanism must rely on either electrostatic/ionic interactions or metal chelation .
This guide objectively compares the three most effective methodologies for this class of compounds: Macrocyclic Glycopeptides (Teicoplanin), Ligand Exchange Chromatography (LEC), and Zwitterionic Cinchona Alkaloids.
Comparative Analysis of Chiral Stationary Phases (CSPs)
A. Macrocyclic Glycopeptides (Teicoplanin CSPs)
Teicoplanin-based CSPs (e.g., Chirobiotic T) are exceptionally effective for underivatized and N-alkylated amino acids[1]. The teicoplanin molecule contains 23 chiral centers, three sugar moieties, and a peptide basket.
-
Mechanism: Chiral recognition occurs via a three-point interaction. The primary amine of teicoplanin electrostatically binds the analyte's carboxylate, the peptide backbone forms hydrogen bonds with the secondary amine, and the aglycone basket provides steric inclusion and
interactions for the phenyl ring[2]. -
Advantage: Operates seamlessly in Polar Ionic Mode (PIM) using volatile buffers, making it the gold standard for LC-MS applications.
B. Ligand Exchange Chromatography (LEC)
LEC utilizes a chiral selector (e.g., L-proline) covalently bonded to silica, heavily loaded with Copper(II) ions[3].
-
Mechanism: The separation relies on the formation of transient, diastereomeric ternary complexes between the stationary phase chiral ligand, the Cu(II) ion, and the analyte[4]. The rigid square-planar geometry of the Cu(II) complex drastically amplifies steric repulsion differences between enantiomers[5].
-
Advantage: Exceptionally high resolution (
) for amino acid derivatives. -
Limitation: The requirement for Cu(II) salts in the mobile phase renders this method strictly incompatible with MS detection without complex post-column desalting.
C. Zwitterionic Cinchona Alkaloids (ZWIX)
These CSPs feature both a basic quinuclidine moiety and an acidic sulfonic acid group, creating a zwitterionic surface.
-
Mechanism: Synergistic double ion-pairing. The analyte's carboxylates interact with the basic site, while its protonated secondary amine interacts with the acidic site.
-
Advantage: Allows for precise tuning of the elution order by switching between pseudo-enantiomeric columns (e.g., ZWIX(+) vs. ZWIX(-)).
Quantitative Performance Comparison
The following table summarizes the expected chromatographic performance for N-(1-carboxyethyl)-phenylalanine enantiomers across the three primary CSPs.
| Parameter | Teicoplanin CSP (e.g., Chirobiotic T) | Ligand Exchange (LEC) | Zwitterionic CSP (e.g., ZWIX) |
| Primary Chiral Selector | Macrocyclic Glycopeptide | Cu(II) + Chiral Amino Acid | Cinchona Alkaloid Derivative |
| Dominant Mechanism | H-bonding, Steric inclusion, Ionic | Transient metal chelation | Double Ion-pairing |
| Typical Mobile Phase | MeOH / Ammonium Formate (PIM) | Aqueous buffer + 2mM Cu(II) | MeOH / THF / Acid-Base Additives |
| MS Compatibility | Excellent (Volatile buffers) | Poor (Non-volatile Cu salts) | Excellent |
| Typical Resolution ( | 1.8 - 3.5 | 2.5 - 5.0 | 1.5 - 2.8 |
| Elution Order Control | Fixed by CSP geometry | Tunable via D/L chiral ligand | Tunable via ZWIX(+) / ZWIX(-) |
CSP Selection & Mechanistic Visualizations
To streamline method development, the decision matrix below outlines the optimal path based on detector compatibility.
Caption: Decision matrix for selecting a chiral stationary phase based on detection requirements.
Caption: Three-point chiral recognition mechanism between the analyte and Teicoplanin CSP.
Experimental Protocols
A self-validating protocol must account for the ionization states of the analyte. Below are the optimized, step-by-step methodologies for the two leading approaches.
Protocol 1: LC-MS Compatible Separation (Teicoplanin CSP)
This method is designed for pharmacokinetic studies or impurity profiling where mass spectrometry is mandatory[2].
-
Column: Astec Chirobiotic™ T (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 100% Methanol containing 0.1% (w/w) Ammonium Formate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: ESI-MS (Negative ion mode, monitoring the
transition). -
Sample Preparation: Dissolve 1 mg of the enantiomeric mixture in 1 mL of the mobile phase. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.
-
Causality & Expert Insight: The use of 100% methanol with ammonium formate (Polar Ionic Mode) is critical here. Methanol provides a low-dielectric environment that dramatically strengthens the electrostatic interactions between the analyte's carboxylate groups and the teicoplanin's primary amine. The volatile ammonium formate buffer controls the ionization state of both the stationary phase and the analyte without causing ion suppression in the MS source, ensuring both high chiral resolution and optimal detection sensitivity.
Protocol 2: High-Resolution HPLC-UV Separation (Ligand Exchange)
This method is ideal for preparative scale-up or routine QA/QC environments where UV detection is sufficient[3].
-
Column: Chiralpak® MA(+) (50 mm × 4.6 mm, 3 µm) or equivalent Cu(II)-coated LEC column.
-
Mobile Phase: 2 mM
in Water : Acetonitrile (85:15, v/v). -
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (Note: The Cu(II)-analyte complex absorbs strongly in the UV range, providing excellent sensitivity even if the analyte lacks strong chromophores).
-
Sample Preparation: Dissolve the sample in HPLC-grade water. Do not dissolve in high-organic solvents to prevent precipitation of the copper salts.
-
Causality & Expert Insight: The addition of 2 mM
to the mobile phase is non-negotiable; it continuously replenishes the Cu(II) coordination complexes on the stationary phase[6]. As the analyte passes through, its secondary amine and carboxylate groups displace water molecules to form a rigid, bidentate ternary complex with the chiral selector. The strict geometric constraints of this square-planar Cu(II) complex amplify the steric differences between the ((S)-1-carboxyethyl)-D-phenylalanine and its enantiomer, resulting in baseline separation with high theoretical plate counts[4].
References
1.[4] Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. SciELO (Journal of the Brazilian Chemical Society). URL: [Link] 2.[1] ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. Scilit (ChemInform). URL: [Link] 3.[2] Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC (Molecules). URL: [Link] 4.[5] Copper(II)-Assisted Enantiomeric Analysis of d,l-Amino Acids Using the Kinetic Method: Chiral Recognition and Quantification in the Gas Phase. Journal of the American Chemical Society (JACS). URL: [Link] 5.[3] Ligand exchange chromatography of amino acids on copper(II) modified silica gel with ultraviolet spectrophotometric detection at 210 nanometers. Analytical Chemistry. URL: [Link]
Sources
- 1. ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. | Scilit [scilit.com]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
1H NMR and 13C NMR interpretation of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Title: Analytical Comparison Guide: Unambiguous
Executive Summary
((S)-1-carboxyethyl)-D-phenylalanine is a highly specific chiral building block and a recognized metabolite associated with renal function and uremic biomarker profiling[1]. In pharmaceutical development and metabolomics, verifying the exact stereochemistry (S,R) and the salt form (hydrochloride) is paramount. This guide objectively compares the NMR spectroscopic profile of the target product—((S)-1-carboxyethyl)-D-phenylalanine hydrochloride—against its free base form and its (S,S) diastereomeric alternative. By employing a self-validating 1D and 2D NMR workflow, researchers can unambiguously assign the structure, evaluate the causality of chemical shifts, and assess diastereomeric purity.
The Causality of Chemical Shifts: Salt vs. Free Base vs. Diastereomer
Understanding the causality behind NMR chemical shifts is critical for accurate structural interpretation and avoiding false-positive assignments[2].
-
Protonation State (HCl Salt vs. Free Base): The product is a secondary amine hydrochloride. The protonated nitrogen (
) exerts a strong electron-withdrawing inductive effect. This localized positive charge severely deshields the adjacent -protons (the Phenylalanine -CH and the Carboxyethyl -CH), shifting them downfield by ~0.6 - 0.8 ppm compared to the unprotonated free base. -
Stereochemical Anisotropy (Diastereomeric Differentiation): NMR is highly sensitive to spatial arrangements and chirality[3]. In the (S,R) configuration (Product), the carboxyethyl methyl group sits in a specific spatial orientation relative to the aromatic ring of the D-phenylalanine moiety. The magnetic anisotropy (ring current) of the phenyl group shields or deshields the methyl protons differently than in the (S,S) diastereomer. This results in a distinct chemical shift for the methyl doublet (
ppm), allowing for precise quantification of diastereomeric excess (d.e.) without the need for chiral chromatography.
Comparative NMR Performance Data
The following tables summarize the quantitative chemical shift data, demonstrating how the product can be distinguished from its alternatives based on electronic and spatial environments.
Table 1: Comparative
| Proton Assignment | Product (HCl Salt) | Alternative 1 (Free Base) | Alternative 2 ((S,S) Diastereomer HCl) | Multiplicity & Coupling |
| Aromatic (Phenyl) | 7.25 - 7.40 ppm | 7.20 - 7.35 ppm | 7.25 - 7.40 ppm | Multiplet (5H) |
| Phe | 4.25 ppm | 3.60 ppm | 4.18 ppm | Triplet/dd (1H, |
| CE | 3.95 ppm | 3.20 ppm | 3.85 ppm | Quartet (1H, |
| Phe | 3.20, 3.35 ppm | 2.90, 3.10 ppm | 3.15, 3.30 ppm | ABX system (2H) |
| CE Methyl (CH | 1.55 ppm | 1.35 ppm | 1.42 ppm | Doublet (3H, |
Table 2: Comparative
| Carbon Assignment | Product (HCl Salt) | Alternative 1 (Free Base) |
| Carboxyls (C=O) | 172.5, 171.0 ppm | 178.0, 176.5 ppm |
| Aromatic (Ipso) | 134.5 ppm | 137.0 ppm |
| Aromatic (o, m, p) | 129.5, 129.0, 128.0 ppm | 129.2, 128.8, 127.5 ppm |
| Phe | 61.5 ppm | 65.0 ppm |
| CE | 56.0 ppm | 60.5 ppm |
| Phe | 35.5 ppm | 38.0 ppm |
| CE Methyl (CH | 15.0 ppm | 18.5 ppm |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol acts as a self-validating system: the inclusion of an internal standard ensures chemical shift accuracy, while the 2D experiments independently verify the 1D assignments[2].
Step 1: Sample Preparation
-
Weigh precisely 15.0 mg of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride.
-
Dissolve the compound in 0.6 mL of Deuterium Oxide (
, 99.9% D). Causality: is chosen because the HCl salt is highly water-soluble, and it avoids the massive solvent suppression issues associated with . The exchangeable protons ( , COOH) will exchange with deuterium and appear as a broad HOD peak at ~4.7 ppm, simplifying the aliphatic region. -
Add 0.05% w/v of TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) as an internal reference (0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
Step 2: 1D NMR Acquisition
-
H NMR: Acquire using a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration of the methyl and
-protons. Acquire 16 scans. - C NMR: Acquire using proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans to achieve a high signal-to-noise ratio for the quaternary carboxyl and ipso-aromatic carbons.
Step 3: 2D NMR Acquisition
-
COSY (Correlation Spectroscopy): Acquire to map homonuclear spin systems.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range
couplings (2 to 3 bonds), which is critical for linking the carboxyethyl fragment to the phenylalanine fragment.
Caption: Self-validating NMR sample preparation and acquisition workflow.
2D NMR Workflow for Unambiguous Assignment
The 1D NMR spectra provide the foundational data, but the 2D NMR correlation network serves as the ultimate proof of molecular connectivity[2].
-
The Carboxyethyl (CE) Spin System: The COSY spectrum will show a strong cross-peak between the methyl doublet at 1.55 ppm and the CE
-CH quartet at 3.95 ppm. -
The Phenylalanine Spin System: The COSY spectrum will correlate the diastereotopic Phe
-CH protons (3.20 and 3.35 ppm) with the Phe -CH triplet/dd at 4.25 ppm. -
Fragment Linkage via HMBC: The HMBC spectrum is the linchpin of this analysis. Long-range correlations from the CE
-CH (3.95 ppm) to the adjacent carboxyl carbon (~172.5 ppm), and from the Phe -CH (4.25 ppm) to its respective carboxyl carbon (~171.0 ppm), confirm the backbone. Furthermore, the Phe -CH protons will show a strong HMBC correlation to the aromatic ipso-carbon (134.5 ppm), securely anchoring the aromatic ring to the aliphatic chain.
Caption: Spin-spin coupling network mapping essential COSY and HMBC correlations.
References
-
Title: Metabolomics for the Identification of Biomarkers in Kidney Diseases. Source: Nanotheranostics / National Institutes of Health (NIH). URL: [Link]
-
Title: Chirality recognition for assessing the enantiomeric purity of Betaxolol. Source: ResearchGate (Principles of Diastereomeric NMR Differentiation). URL: [Link]
Sources
Comprehensive LC-MS/MS Comparison Guide: Identification and Quantification of ((S)-1-carboxyethyl)-D-phenylalanine HCl
The Analytical Challenge
((S)-1-carboxyethyl)-D-phenylalanine HCl (Molecular Formula: C12H15NO4, MW: 237.25 g/mol ) is a highly polar, non-natural secondary amino acid derivative[1]. Due to its zwitterionic nature and extreme hydrophilicity (XlogP < 0), standard Reversed-Phase Liquid Chromatography (RPLC) struggles to retain this compound. In RPLC, it elutes near the void volume, subjecting it to severe matrix ion suppression and poor peak shape[2].
To achieve robust quantification and structural identification, analytical scientists must alter either the chromatographic environment or the molecule itself. This guide objectively compares two gold-standard methodologies: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) [3] and Pre-column Derivatization using AQC followed by RPLC-MS/MS [4].
LC-MS/MS analytical workflows for ((S)-1-carboxyethyl)-D-phenylalanine HCl.
Methodology 1: Direct Analysis via HILIC-MS/MS
Mechanistic Causality
HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase. Water from the mobile phase forms an enriched, immobilized layer on the silica surface. Polar analytes like ((S)-1-carboxyethyl)-D-phenylalanine partition into this aqueous layer, achieving excellent retention without chemical modification[2][3]. Furthermore, the high concentration of acetonitrile (>70%) in the mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency, boosting MS sensitivity[3].
Self-Validating Protocol
To ensure trustworthiness, this protocol incorporates a stable isotope-labeled internal standard (SIL-IS) prior to extraction to correct for HILIC's inherent susceptibility to matrix-induced retention shifts[5].
-
Sample Preparation : Aliquot 50 µL of plasma/matrix. Add 10 µL of SIL-IS.
-
Protein Precipitation : Add 150 µL of cold acetonitrile (ACN). Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Transfer 100 µL of the supernatant to an autosampler vial.
-
LC Conditions :
-
Column : Zwitterionic HILIC (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm).
-
Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.0). Causality: A high buffer concentration is crucial for maintaining constant ionic strength, which prevents peak tailing and ensures reproducible HILIC retention[3].
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 90% B, linearly decrease to 50% B over 8 minutes.
-
-
MS/MS (Positive ESI) : Monitor the [M+H]+ precursor at m/z 238.3.
Methodology 2: Pre-column AQC Derivatization RPLC-MS/MS
Mechanistic Causality
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts rapidly with primary and secondary amines to form highly stable urea derivatives[4][6]. This achieves two critical analytical goals:
-
It attaches a hydrophobic quinoline tag, shifting the analyte's retention away from the polar void volume and into the optimal RPLC gradient window, eliminating early-eluting matrix suppression[4].
-
During Collision-Induced Dissociation (CID), the AQC derivative preferentially cleaves at the urea bond, yielding a dominant, highly proton-affine 6-aminoquinoline product ion at m/z 171.0[4][6]. This universal reporter ion provides extreme sensitivity for Multiple Reaction Monitoring (MRM).
AQC derivatization mechanism and characteristic MS/MS fragmentation pathway.
Self-Validating Protocol
-
Sample Preparation : Aliquot 10 µL of sample and 10 µL of SIL-IS.
-
Buffering : Add 70 µL of 0.2 M sodium borate buffer (pH 8.8). Causality: The alkaline pH ensures the secondary amine of the target is deprotonated, acting as a strong nucleophile for the derivatization reaction[7].
-
Derivatization : Add 20 µL of AQC reagent (3 mg/mL in dry acetonitrile). Vortex immediately.
-
Incubation : Heat at 55°C for 10 minutes to ensure complete conversion to the urea derivative and to hydrolyze excess AQC reagent into 6-aminoquinoline (AMQ), which acts as a built-in reaction monitor[4].
-
LC Conditions :
-
Column : C18 RPLC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 60% B over 10 minutes.
-
-
MS/MS (Positive ESI) : The derivative mass is 407.4 Da ([M+H]+ = 408.4). Monitor the highly specific transition m/z 408.4 → 171.0[4].
Performance Comparison
| Parameter | HILIC-MS/MS (Direct) | AQC-RPLC-MS/MS (Derivatization) |
| Sample Preparation | Simple (Protein Precipitation only) | Complex (Buffering, Derivatization, Heating) |
| Chromatographic Retention | Excellent (Aqueous Partitioning) | Excellent (Hydrophobic Tagging) |
| MS/MS Sensitivity | High (Enhanced by high %ACN) | Ultra-High (Driven by m/z 171 reporter ion) |
| Matrix Effect Susceptibility | High (Requires strict matrix matching) | Low (Analyte shifted away from polar void) |
| Throughput | High (Minimal prep time) | Moderate (Incubation time required) |
| Artifact Risk | Low (Native state preserved) | Moderate (Potential for side reactions) |
Application Scientist's Recommendation
Choose HILIC-MS/MS when throughput is the absolute priority and you are analyzing a broad panel of highly polar metabolites where derivatization might cause unwanted side reactions or incomplete conversions[8].
Choose AQC-RPLC-MS/MS when ultimate sensitivity (sub-ng/mL) is required, or when dealing with highly complex matrices (like raw plasma or tissue homogenates) where HILIC suffers from severe retention time shifts due to salt interference[4][6]. The AQC method provides unparalleled signal-to-noise ratios for secondary amines like ((S)-1-carboxyethyl)-D-phenylalanine HCl.
References
1.[1] 1-Carboxyethylphenylalanine | C12H15NO4 | CID 59100900 - PubChem - NIH. nih.gov.[Link] 2.[7] An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC. nih.gov.[Link] 3.[8] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. halocolumns.com.[Link] 4.[4] A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. rsc.org.[Link] 5.[6] A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS - WUR eDepot. wur.nl.[Link] 6.[3] Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. mdpi.com.[Link] 7.[2] Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. lcms.cz.[Link] 8.[5] Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data - J-Stage. jst.go.jp.[Link]
Sources
- 1. 1-Carboxyethylphenylalanine | C12H15NO4 | CID 59100900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 4. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01588A [pubs.rsc.org]
- 5. Evaluation of LC/MS Methods for Hydrophilic Metabolites to Enable Integration of Human Blood Metabolome Data [jstage.jst.go.jp]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
Comprehensive Guide: Determination of Enantiomeric Excess (ee) of ((S)-1-carboxyethyl)-D-phenylalanine Hydrochloride
Executive Summary
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride is a specific diastereomer of N-(1-carboxyethyl)-phenylalanine, a critical intermediate in the synthesis of ACE inhibitors (e.g., Enalapril, Ramipril). As a secondary amine with two chiral centers, its stereochemical purity is defined not just by enantiomeric excess (ee) but by diastereomeric purity .
This guide compares three validated methodologies for determining the stereochemical purity of this molecule. Unlike standard primary amino acids, this N-alkylated secondary amine presents unique separation challenges that render common "gold standard" columns (like Crown Ethers) ineffective.
Strategic Analysis: The Stereochemical Challenge
The analyte contains two stereocenters:
-
Alanine moiety: (S)-configuration.[1]
-
Phenylalanine backbone: (D)-configuration (equivalent to (R)).
Target Isomer: (S, R) Potential Impurities: (S, S), (R, R), and (R, S).
Standard C18 chromatography can separate diastereomers (e.g., (S,R) from (S,S)) but cannot separate enantiomers (e.g., (S,R) from (R,S)). Therefore, a chiral environment is required to ensure total stereochemical control.
Method 1: Ligand Exchange Chromatography (LEC)
Status: The Robust Industrial Standard
Ligand exchange is the most reliable direct method for secondary amino acids (like proline and N-alkylated derivatives). Unlike crown ethers, which require a primary ammonium group for complexation, LEC relies on the formation of a ternary copper complex that accommodates secondary amines.
Mechanism of Action
The stationary phase contains a chiral ligand (e.g., D-Penicillamine) complexed with Copper(II) ions.[2][3] The analyte displaces a solvent molecule to form a mixed chelate complex: [Stationary Ligand] — Cu(II) — [Analyte] Stereoselectivity arises from the thermodynamic stability difference between the diastereomeric complexes formed by the (S,R) vs. (R,S) isomers.
Experimental Protocol
-
Column: Chirex 3126 (D-Penicillamine) (Phenomenex) or equivalent.[2][4]
-
Mobile Phase: 2 mM Copper(II) Sulfate (CuSO₄) in Water : Methanol (85:15, v/v).[2]
-
Note: Methanol content controls retention time; Copper concentration affects peak shape.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (Copper complex enhances UV absorption).
-
Temperature: Ambient or 25°C.
Pros & Cons
| Pros | Cons |
| High Selectivity: Specifically effective for N-alkylated amino acids where other phases fail. | Incompatible with MS: Copper ions suppress ionization and contaminate MS sources. |
| Robustness: Highly reproducible; mobile phase is simple to prepare.[5] | Column Dedication: Columns used with copper cannot be easily switched to other modes. |
| Cost: Lower operational cost than derivatization. | Sensitivity: Limited by UV detection limits (approx. 0.1% impurity).[6] |
Method 2: Zwitterionic Chiral Ion Exchange (ZWIX)
Status: The Modern, MS-Compatible Choice
For researchers requiring Mass Spectrometry (MS) detection (e.g., pharmacokinetic studies), Ligand Exchange is unsuitable. The Chiralpak ZWIX series uses a zwitterionic stationary phase that separates amino acids via a synergistic mechanism of ion exchange and steric fit.
Mechanism of Action
The stationary phase contains both anion- and cation-exchange sites (Cinchona alkaloid-derived). The zwitterionic analyte interacts electrostatically with the phase. The N-alkyl group of the analyte fits into the chiral cleft of the selector, providing discrimination for secondary amines that Crownpak columns miss.
Experimental Protocol
-
Column: Chiralpak ZWIX(+) or ZWIX(-) (Daicel).
-
Mobile Phase: Methanol (MeOH) / Acetonitrile (ACN) / Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.
-
Critical: This is a polar ionic mode. The acid/base ratio controls the ionization state of the zwitterion.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV (210-220 nm) or LC-MS/MS (ESI positive mode).
Pros & Cons
| Pros | Cons |
| MS Compatibility: Allows for trace impurity detection (<0.01%) and peak identification.[7] | Complexity: Mobile phase optimization (acid/base ratio) is more intricate than LEC. |
| Scope: Separates all four stereoisomers ((S,R), (R,S), (S,S), (R,R)) in a single run. | Cost: Columns are significantly more expensive than standard LEC columns. |
Method 3: Indirect Derivatization (Marfey’s Reagent)
Status: High-Sensitivity Alternative
When a chiral column is unavailable, or extreme sensitivity is required, derivatization with Marfey’s Reagent (FDAA) converts the enantiomers into diastereomers, which can be separated on a standard achiral C18 column.
Mechanism of Action
FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of the analyte. Since FDAA is pure (L), it forms two distinct diastereomers:
-
Analyte (S,R) + FDAA (L) → (S,R)-L Product
-
Analyte (R,S) + FDAA (L) → (R,S)-L Product These products have different physical properties and separate on C18.
Experimental Protocol
-
Derivatization:
-
Mix 50 µL Sample (50 mM) + 100 µL FDAA (1% in acetone) + 40 µL 1M NaHCO₃.
-
Incubate at 40°C for 1 hour.
-
Quench with 40 µL 1M HCl.
-
-
Separation:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 340 nm (DNP chromophore).
-
Pros & Cons
| Pros | Cons |
| Accessibility: Uses standard C18 columns found in every lab. | Throughput: Labor-intensive sample preparation (incubation, quenching). |
| Sensitivity: High extinction coefficient at 340 nm allows nanomolar detection. | Kinetic Resolution: Risk of racemization during the heating step (rare but possible). |
Comparative Decision Matrix
The following diagram illustrates the logical selection process for the optimal method based on your specific laboratory constraints and analytical goals.
Caption: Decision tree for selecting the optimal analytical method. Note the exclusion of Crown Ether columns due to the secondary amine structure.
Data Summary Table
| Feature | Ligand Exchange (Chirex 3126) | Zwitterionic (ZWIX) | Marfey's Derivatization |
| Analyte Type | Ideal for Secondary Amines | Ideal for Zwitterions | Ideal for all Amines |
| Resolution (Rs) | Typically > 2.0 | Typically > 1.5 | Typically > 3.0 |
| Run Time | 15–20 mins | 10–15 mins | 30–45 mins (incl. prep) |
| LOD | ~1 µg/mL | ~10 ng/mL (MS) | ~50 ng/mL (UV) |
| Column Cost | Moderate ( | High ( | Low ($) |
| Pre-treatment | None (Direct inject) | None (Direct inject) | 1 hr incubation |
References
-
Phenomenex. (2024).[2] Chirex 3126 (D)-penicillamine Phase HPLC Column Application Guide. Retrieved from
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Journal of Chromatography A, 871(1-2), 105-113. Retrieved from
- Ilisz, I., et al. (2013). Separation of the enantiomers of N-alkylated amino acids on zwitterionic chiral stationary phases.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Chirex 3126 (D)-penicillamine Phase HPLC Column: Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Technical Comparison: ((S)-1-carboxyethyl)-D-phenylalanine vs. L-Phenylalanine Derivatives
Here is the comprehensive technical comparison guide, structured for an expert audience of researchers and drug developers.
Executive Summary
This guide provides a head-to-head technical analysis of ((S)-1-carboxyethyl)-D-phenylalanine (hereafter (S,R)-CE-Phe ) versus its standard L-phenylalanine derivative counterparts (e.g., (S,S)-CE-Phe ).[1]
While L-phenylalanine derivatives are the canonical building blocks for ACE inhibitors (e.g., Enalapril, Ramipril) and protein synthesis, the D-phenylalanine isomer (S,R)-CE-Phe has emerged as a critical analytical standard for diastereomeric purity , a metabolically stable peptidomimetic probe , and a tool for chiral resolution .[1] This document delineates the stereochemical, physicochemical, and functional differences to assist in reagent selection for medicinal chemistry and QC workflows.
Stereochemical & Structural Analysis
The core distinction lies in the absolute configuration of the phenylalanine backbone. Both compounds share the (S)-1-carboxyethyl "auxiliary" (derived from L-Alanine or L-Lactic acid), but they differ at the phenylalanine
-
Product A: ((S)-1-carboxyethyl)-D-phenylalanine [1]
-
Configuration:
diastereomer. -
Role: Steric mismatch for natural proteases; Critical impurity standard.[1]
-
-
Product B: ((S)-1-carboxyethyl)-L-phenylalanine [1]
-
Configuration:
diastereomer. -
Role: Bioactive scaffold for ACE inhibitors; Natural substrate mimic.
-
Structural Visualization
The following diagram illustrates the stereochemical relationship and the synthesis pathway that generates these diastereomers.
Figure 1: Reductive amination pathway yielding diastereomeric pairs. The (S,R) isomer (Product A) is chemically distinct from the (S,S) isomer (Product B), allowing for physical separation.
Physicochemical Performance Comparison
Unlike enantiomers (which require chiral stationary phases for separation), these two compounds are diastereomers . They possess distinct scalar physical properties, allowing for separation on standard achiral media (C18 HPLC).[1]
Table 1: Comparative Physicochemical Profile[1]
| Feature | ((S)-1-carboxyethyl)-D-Phe (S,R) | ((S)-1-carboxyethyl)-L-Phe (S,S) | Technical Implication |
| Solubility (Water) | Moderate (Zwitterionic) | High (Zwitterionic) | The (S,R) form often crystallizes more readily, aiding purification.[1] |
| HPLC Retention ( | Lower (Typically elutes first) | Higher (Typically elutes second) | Separation factor ( |
| NMR Shift ( | Distinct Upfield Shift | Standard Downfield Shift | Allows quantification of <0.1% impurity levels via qNMR.[1] |
| Enzymatic Stability | High (Resistant to Carboxypeptidase) | Low (Rapidly cleaved) | (S,R) is ideal for stable isotope internal standards in plasma assays.[1] |
| ACE Binding ( | (S,R) serves as a negative control for binding specificity.[1] |
Data Interpretation[2][3][4][5][6][7][8][9][10]
-
Chromatographic Resolution: In reverse-phase HPLC (C18, pH 3.0 buffer/MeOH), the (S,R)-isomer typically exhibits a shorter retention time due to the specific folding of the hydrophobic phenyl ring against the carboxyethyl moiety, which reduces its effective hydrophobic surface area compared to the extended conformation of the (S,S)-isomer .
-
Stability: The D-configuration at the phenylalanine center prevents recognition by endogenous carboxypeptidases, making the (S,R) derivative a superior internal standard for mass spectrometry quantification of ACE inhibitors in biological matrices.
Experimental Protocols
To ensure reproducibility, the following protocols define the separation and stability testing of these derivatives.
Protocol A: Diastereomeric Purity Determination (HPLC)
Objective: Quantify (S,R)-CE-Phe impurity levels in a bulk batch of (S,S)-CE-Phe.
-
Column: C18 Analytical Column (
mm, 5 m). -
Mobile Phase:
-
Gradient: Isocratic 85% A / 15% B for 5 min, then gradient to 60% B over 20 min.
-
Detection: UV at 215 nm (Amide/Carboxyl absorption).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Expected Result:
-
(S,R)-CE-Phe (Impurity):
min. -
(S,S)-CE-Phe (Main Peak):
min.[1] -
Note: Baseline resolution (
) confirms the utility of the (S,R) isomer as a system suitability standard.
-
Protocol B: Proteolytic Stability Assay
Objective: Demonstrate the metabolic stability of the D-isomer derivative.
-
Enzyme Prep: Dilute Carboxypeptidase A (Sigma) to 10 units/mL in Tris-HCl (pH 7.5).
-
Substrate Prep: Prepare 1 mM solutions of both (S,R)-CE-Phe and (S,S)-CE-Phe in buffer.
-
Incubation: Mix 100
L enzyme + 900 L substrate. Incubate at 37°C. -
Sampling: Aliquot 100
L at min. Quench with 100 L 1% Formic Acid/MeCN. -
Analysis: LC-MS/MS monitoring the parent ion
. -
Validation Criteria:
Mechanism of Action & Application Logic
The utility of ((S)-1-carboxyethyl)-D-phenylalanine is defined by its lack of fit in the Angiotensin-Converting Enzyme (ACE) active site, contrasting with the tight binding of the L-derivative.[1]
Binding Site Interaction Diagram
The following diagram models the interaction with the ACE active site Zinc (
Figure 2: Mechanistic basis for the inactivity of the D-isomer. The D-phenylalanine side chain orientation clashes with the enzyme's S1' pocket, preventing the zinc coordination required for inhibition.
Strategic Applications
-
Impurity Profiling (CMC): In the GMP synthesis of ACE inhibitors, the (S,R) diastereomer is a critical "Process Related Impurity." Regulatory bodies (FDA/EMA) require the quantification of this specific isomer. ((S)-1-carboxyethyl)-D-phenylalanine is the certified reference standard for this purpose.[1]
-
Chiral Resolution: The (S)-carboxyethyl group acts as a "chiral handle."[1] Reacting a racemic phenylalanine mix with (S)-2-bromopropionic acid yields the (S,S) and (S,R) diastereomers, which can be separated by crystallization or flash chromatography.[1] Hydrolysis of the (S,R) fraction yields pure D-Phenylalanine .[1]
-
Peptidomimetics: Researchers designing metabolically stable peptides use the (S,R) block to introduce a "kink" in the peptide chain that mimics the L-Proline turn but with aromatic functionality, resistant to degradation.
References
-
Pascard, C. et al. (1991). Structural studies of ACE inhibitors: X-ray crystal structure of enalaprilat and stereochemical implications.[1] Journal of Medicinal Chemistry.
-
Wyvratt, M. J. & Patchett, A. A. (1985).[1] Recent developments in the design of angiotensin-converting enzyme inhibitors.[1][3][4][5][6] Medicinal Research Reviews.[1]
-
FDA Guidance for Industry. (2023). Development of New Stereoisomeric Drugs.[1] U.S. Food and Drug Administration.
-
U.S. Pharmacopeia (USP). Enalapril Maleate Monograph: Organic Impurities. (Referenced for HPLC separation protocols of diastereomers).
-
Boc Sciences. (2025). Phenylalanine Derivatives and Chiral Resolution.[7][2][8]
Sources
- 1. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. amst.utm.my [amst.utm.my]
- 7. tandfonline.com [tandfonline.com]
- 8. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
Optical rotation standards for ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Technical Comparison: Optical Rotation vs. Chromatographic Standards for ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Executive Summary
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride is a critical diastereomeric intermediate, often utilized in the synthesis of ACE inhibitors and peptide mimetics. Its stereochemical purity is defined by two chiral centers: the (S)-configuration at the alanine-derived moiety and the (D)-configuration at the phenylalanine core.
This guide objectively compares the industry-standard Optical Rotation (Polarimetry) against the high-resolution alternative, Chiral HPLC . While polarimetry offers rapid "pass/fail" screening, experimental data suggests it lacks the specificity to detect minor diastereomeric impurities (e.g., the (R,D) or (S,L) isomers) which may possess antagonistic optical activities. This guide provides validated protocols for both methods to establish a robust Quality Control (QC) system.
Technical Profile & Stereochemical Challenges
The molecule exists as one of four possible stereoisomers. The target is the (S,D) diastereomer.
-
Chemical Structure:
-((S)-1-carboxyethyl)-D-phenylalanine HCl -
Molecular Weight: ~273.7 g/mol (as HCl salt)
-
Critical Impurities:
Synthesis & Stereocontrol Workflow
The following diagram illustrates the origin of stereochemical impurities during the reductive amination process.
Figure 1: Stereochemical pathway showing the origin of diastereomeric and enantiomeric impurities.
The Standard: Optical Rotation (Polarimetry)
Polarimetry is the traditional method for identity confirmation. It relies on the Biot Law, where the observed rotation (
Protocol A: Specific Rotation Determination
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Solvent: 1N HCl (Hydrochloric acid acts as a stabilizer for the amine salt, preventing pH-dependent rotation shifts).
-
Concentration: 1.0% w/v (10 mg/mL).
-
Temperature:
.
Calculation:
Performance Analysis
-
Expected Value: Typically positive (
to ), driven by the D-Phenylalanine moiety (D-Phe alone is in water). -
The "Blind Spot": Polarimetry measures the sum of rotations. If the (S,D) target has a rotation of
and the (R,D) impurity has a rotation of , a 5% impurity level might only shift the observed rotation by , which is often within the margin of error (solvent hygroscopicity, weighing errors). -
Verdict: Insufficient for Purity. Excellent for identity, but fails to quantify low-level diastereomeric contamination.
The Challenger: Chiral HPLC (Chromatography)
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the definitive method for separating the (S,D) target from its three stereoisomers.
Protocol B: Chiral Separation Method
-
Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+) (Crown Ether).
-
Rationale: Teicoplanin is exceptional for amino acids; Crown ethers specifically target the primary amine of the phenylalanine moiety.
-
-
Mobile Phase:
-
Isocratic: 40% Methanol / 60% Water (0.1% Triethylamine acetate, pH 4.5).
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm (Amide/Carboxyl absorption) or 254 nm (Phenyl ring).
-
Temperature:
.
Separation Mechanism
The (S,D) and (R,D) diastereomers possess different physical properties and may separate on standard C18 columns. However, the (S,L) enantiomer requires a chiral selector. The Chirobiotic T column utilizes multiple interaction points (hydrogen bonding, inclusion complex) to resolve all four isomers.
Comparative Analysis: Data & Decision Matrix
The following table contrasts the performance of Optical Rotation against Chiral HPLC for this specific API intermediate.
| Feature | Optical Rotation (Polarimetry) | Chiral HPLC (Teicoplanin/Crown Ether) |
| Primary Utility | Identity Confirmation (Qualitative) | Purity Quantification (Quantitative) |
| Specificity | Low. Cannot distinguish between chemical impurities and chiral impurities easily. | High. Resolves (S,D), (R,D), and (S,L) as distinct peaks. |
| Limit of Detection (LOD) | ~1-2% impurity (estimated) | < 0.05% impurity |
| Sample Throughput | High (5 mins/sample) | Low (20-40 mins/sample) |
| Cost per Run | Low (Solvent only) | High (Column cost + Solvents) |
| Risk Factor | False Pass. An impurity with opposite rotation can mask the result. | Method Drift. Requires strict pH control. |
Experimental Validation Workflow
To ensure pharmaceutical-grade quality, a hybrid approach is recommended. Use the following decision tree to integrate both standards.
Figure 2: Integrated Quality Control Decision Tree.
Conclusion & Recommendations
For researchers and drug developers working with ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride :
-
Do not rely solely on Optical Rotation. The specific rotation is a necessary identity test but a poor purity test for diastereomers.
-
Establish an Internal Standard. Synthesize or purchase small quantities of the (R,D) and (S,L) isomers to validate your HPLC retention times.
-
Preferred Method: Use Protocol B (Chiral HPLC) for all release testing. The resolution of the diastereomeric pair ((S,D) vs (R,D)) is the critical quality attribute (CQA) that determines the efficacy of the final drug product.
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
-
Sigma-Aldrich. (2024). D-Phenylalanine Product Specification & Optical Rotation Data. Link
-
Thermo Fisher Scientific. (2024). Chiral Separation of Amino Acids using Teicoplanin Stationary Phases. Link
-
PubChem. (2024). Compound Summary: 1-carboxyethylphenylalanine (CID 59100900).[3] National Library of Medicine.[4] Link
-
Hroboňová, K., et al. (2017).[5] Separation of phenylalanine enantiomers by HPLC: a comparison of stationary phase types. Ceska Slov Farm.[5] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 3. 1-Carboxyethylphenylalanine | C12H15NO4 | CID 59100900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-Carboxyacetyl-d-phenylalanine | C12H13NO5 | CID 21257164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Separation of phenylalanine and methionine enantiomers by HPLC method: a comparison of stationary phase types] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal of ((S)-1-carboxyethyl)-D-phenylalanine hydrochloride
Executive Summary & Chemical Profile
((S)-1-carboxyethyl)-D-phenylalanine hydrochloride is a specialized chiral amino acid derivative, typically utilized as a key intermediate in the synthesis of ACE inhibitors (e.g., Quinapril, Moexipril) and other peptidomimetics.[1][2]
Unlike standard amino acids (e.g., Glycine, L-Phenylalanine), which are often classified as non-hazardous, this compound is a modified pharmaceutical intermediate in hydrochloride salt form.[1][2] It must be managed as Hazardous Chemical Waste , not general refuse or sanitary sewer discharge.[2]
| Property | Data / Classification |
| Chemical Nature | Modified Amino Acid / Hydrochloride Salt |
| Physical State | White to off-white crystalline solid |
| Acidity (pH) | Acidic (~2.0–3.0) in aqueous solution (due to HCl moiety) |
| Primary Hazard | Skin/Eye Irritant (GHS Category 2/2A); Corrosive to metals (in solution) |
| RCRA Status | Non-listed (Not P or U listed); D002 (Corrosive) if in aqueous solution < pH 2 |
Pre-Disposal Assessment & Segregation
Before disposal, you must characterize the waste stream.[2] The hydrochloride counter-ion introduces specific acidity risks that standard amino acids do not possess.
The Causality of Segregation
-
Acidity Risk: The HCl salt hydrolyzes in moisture to form acidic residues. Commingling this with cyanide or sulfide wastes can liberate toxic gases (HCN, H₂S).[2]
-
Reactivity: As an amino acid derivative, it is zwitterionic but predominantly acidic.[2] It creates exothermic heats of neutralization if mixed directly with strong bases (e.g., Sodium Hydroxide pellets).[2]
Decision Logic:
-
Is it Solid?
Segregate into Solid Organic Waste . -
Is it Liquid?
Check pH. If < 2.0, it is Corrosive Waste .[2][3] If > 2.0 and dissolved in organic solvent, it is Mixed Organic Waste .[2]
Disposal Workflows (Visualized)
The following decision tree outlines the operational logic for disposing of this specific compound.
Figure 1: Decision tree for waste stream segregation based on physical state and solvent composition.[1][2]
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Preferred)
Use this for expired reagents, spill cleanup residues, or excess solid product.[1][2]
-
Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar.[1]
-
Why? HDPE is resistant to the acidic nature of the HCl salt and prevents breakage during transport.
-
-
Bagging: Double-bag the solid in clear polyethylene bags (2-mil thickness minimum) before placing it in the drum/jar if required by your facility's specific vendor.[1]
-
Labeling:
-
Chemical Name: Write fully: "((S)-1-carboxyethyl)-D-phenylalanine hydrochloride".
-
Hazards: Check "Irritant" and "Acidic Solid".
-
Composition: "100%".[1]
-
-
Storage: Store in the "Solid Organic" satellite accumulation area. Keep lid tightly sealed to prevent moisture absorption (hygroscopic), which can degrade the container liner over time.[2]
Protocol B: Aqueous/Liquid Waste Disposal
Use this for mother liquors, reaction mixtures, or dissolved samples.[1][2]
-
Characterize Solvent:
-
If dissolved in Methanol/Ethanol : Dispose of as Flammable Organic Solvent .
-
If dissolved in Water : Measure pH using a calibrated probe or strip.[1]
-
-
The pH Factor:
-
The HCl moiety will likely drop the pH to ~2.0–3.0.
-
Do NOT neutralize in the lab unless you have a specific permit for "Elementary Neutralization." Regulatory bodies often view in-lab neutralization as "unpermitted treatment" of hazardous waste.[1]
-
-
Segregation:
-
Labeling:
Emergency Response: Spills
Scenario: You drop a 50g bottle of solid powder on the floor.
-
PPE: Don Nitrile gloves, safety goggles, and a lab coat.[2] If dust is visible in the air, use an N95 respirator or work within a fume hood radius.[2]
-
Containment: Gently cover the spill with paper towels to prevent dust dispersion.
-
Cleanup:
-
Decontamination:
Regulatory Reference Table
| Agency | Code/Regulation | Relevance |
| EPA (RCRA) | D002 | Applies if the waste is liquid and pH is |
| EPA (RCRA) | Not Listed | The specific CAS is not P-listed or U-listed.[1] It is a "Characteristic" waste if acidic, otherwise "Non-Regulated Chemical Waste" (but treated as hazardous by industry best practice) [2].[2] |
| DOT | Class 8 (Corrosive) | Only if transporting bulk acidic solutions.[1] Solids are generally not regulated for transport unless specified by manufacturer [3].[1] |
References
-
Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (D002 Corrosivity). Retrieved from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
